CGI-1746
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
4-tert-butyl-N-[2-methyl-3-[4-methyl-6-[4-(morpholine-4-carbonyl)anilino]-5-oxopyrazin-2-yl]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H37N5O4/c1-22-27(7-6-8-28(22)37-31(40)23-9-13-25(14-10-23)34(2,3)4)29-21-38(5)33(42)30(36-29)35-26-15-11-24(12-16-26)32(41)39-17-19-43-20-18-39/h6-16,21H,17-20H2,1-5H3,(H,35,36)(H,37,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFCFQDXHMUPGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CN(C(=O)C(=N3)NC4=CC=C(C=C4)C(=O)N5CCOCC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H37N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647724 | |
| Record name | 4-tert-Butyl-N-(2-methyl-3-{4-methyl-6-[4-(morpholine-4-carbonyl)anilino]-5-oxo-4,5-dihydropyrazin-2-yl}phenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910232-84-7 | |
| Record name | 4-tert-Butyl-N-(2-methyl-3-{4-methyl-6-[4-(morpholine-4-carbonyl)anilino]-5-oxo-4,5-dihydropyrazin-2-yl}phenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of CGI-1746 on Bruton's Tyrosine Kinase (BTK)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CGI-1746 is a potent and highly selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling enzyme in B-lymphocytes and myeloid cells. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its binding kinetics, cellular effects, and preclinical efficacy. Quantitative data from various assays are presented in structured tables for clarity. Detailed experimental protocols for key assays are provided, and signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this compound's function.
Introduction to Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is a crucial component of the B-cell receptor (BCR) signaling pathway, which governs B-cell development, differentiation, and activation. Beyond its role in B-cells, BTK is also involved in the signaling of other cell types, including macrophages, mast cells, and neutrophils, through its engagement in Fc receptor (FcR) signaling pathways. The pivotal role of BTK in both adaptive and innate immunity has made it a prime therapeutic target for a range of B-cell malignancies and autoimmune disorders.
This compound: A Reversible BTK Inhibitor
This compound is a small molecule inhibitor that distinguishes itself from many other BTK inhibitors through its reversible and non-covalent binding mechanism.[1] Unlike irreversible inhibitors that form a covalent bond with a cysteine residue (Cys481) in the ATP-binding pocket of BTK, this compound binds to and stabilizes an inactive, nonphosphorylated conformation of the enzyme.[2][3] This unique binding mode contributes to its high selectivity for BTK.[2][3]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data reported for this compound in various in vitro and cellular assays.
Table 1: In Vitro Kinase Inhibition and Binding Affinity
| Parameter | Target | Value | Assay Type |
| IC50 | BTK | 1.9 nM | In vitro kinase assay |
| Dissociation Constant (Kd) | BTK | 1.5 nM | ATP-free competition binding assay |
Table 2: Cellular Activity of this compound
| Assay | Cell Type | Stimulus | IC50 |
| B-cell Proliferation | Murine Splenic B-cells | anti-IgM | 134 nM |
| B-cell Proliferation | Human Peripheral Blood B-cells | anti-IgM | 42 nM |
| B-cell Proliferation | Human Tonsil CD27+IgG+ B-cells | - | 112 nM |
| TNFα Production | Human Monocytes | FcγRIII stimulation | 47 nM |
| IL-1β Production | Human Monocytes | FcγRIII stimulation | 36 nM |
| IL-6 Production | Human Monocytes | FcγRIII stimulation | 353 nM |
Table 3: Kinase Selectivity of this compound
| Kinase Family | Selectivity vs. BTK |
| Tec Family Kinases | ~1,000-fold |
| Src Family Kinases | ~1,000-fold |
Mechanism of Action of this compound
This compound exerts its inhibitory effect on BTK through a distinct mechanism of action that involves stabilizing an inactive conformation of the enzyme. This prevents the necessary conformational changes required for kinase activation, thereby blocking both autophosphorylation and the subsequent transphosphorylation of downstream substrates.[2][3]
Inhibition of BTK Signaling in B-Cells
In B-lymphocytes, the binding of antigen to the B-cell receptor initiates a signaling cascade that leads to the activation of BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), a key step leading to calcium mobilization, activation of transcription factors like NF-κB, and ultimately, B-cell proliferation and differentiation. By binding to the inactive form of BTK, this compound effectively blocks this entire downstream signaling cascade.[1] This leads to the inhibition of anti-IgM-induced B-cell proliferation.[2][3]
Figure 1: BTK Signaling Pathway and this compound Inhibition.
Inhibition of Myeloid Cell Signaling
In myeloid cells such as macrophages and monocytes, BTK plays a crucial role in signaling downstream of Fcγ receptors (FcγRs).[4] The engagement of FcγRs by immune complexes triggers the activation of BTK, leading to the production of pro-inflammatory cytokines like TNFα, IL-1β, and IL-6. This compound effectively abrogates this FcγR-induced cytokine production by inhibiting BTK activity in these cells.[2][3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro BTK Kinase Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of BTK.
-
Principle: A purified recombinant BTK enzyme is incubated with a substrate peptide and ATP. The kinase transfers a phosphate (B84403) group from ATP to the substrate. The amount of phosphorylated substrate or the amount of ADP produced is then quantified, typically using a luminescence-based method. The inhibitory effect of this compound is measured by its ability to reduce the kinase activity.
-
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
This compound (serially diluted)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the recombinant BTK enzyme and the peptide substrate to each well.
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Proliferative assays for B cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Detection of IL-4 by B-Cell Proliferation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. FcγRIIIa-dependent IFN-γ release in whole blood assay is predictive of therapeutic IgG1 antibodies safety - PMC [pmc.ncbi.nlm.nih.gov]
The Selective Profile of CGI-1746: A Technical Overview of a Potent BTK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the selectivity profile of CGI-1746, a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK). This compound has demonstrated significant therapeutic potential in preclinical models of B-cell malignancies and autoimmune diseases. A key attribute of this inhibitor is its remarkable selectivity, which minimizes off-target effects and enhances its therapeutic window. This document provides a comprehensive analysis of its binding affinity, inhibitory activity, and the methodologies used for its characterization.
Quantitative Selectivity and Potency of this compound
This compound exhibits high affinity and potent inhibition of BTK. Its selectivity has been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.
Table 1: Potency of this compound against BTK
| Parameter | Value (nM) | Assay Type |
| IC50 | 1.9 | In vitro kinase assay |
| Kd | 1.5 | ATP-free competition binding assay |
Table 2: Selectivity Profile of this compound
| Kinase Family | Selectivity | Method |
| Tec family kinases | ~1,000-fold selective for BTK | KinomeScan |
| Src family kinases | ~1,000-fold selective for BTK | KinomeScan |
| Broad Kinome Panel | No significant inhibition of other kinases at 1 µM | KinomeScan |
Note: While specific IC50 or Kd values for a comprehensive panel of off-target kinases are not publicly available in a tabular format, kinome scan profiling has consistently demonstrated the high selectivity of this compound. The inhibitor was profiled against a panel of 385 kinases and showed minimal interaction with kinases other than BTK at a concentration of 1 µM[1].
Experimental Protocols
The characterization of this compound's selectivity and potency relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used in the evaluation of BTK inhibitors.
In Vitro BTK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay to determine the affinity (IC50) of an inhibitor for BTK.
Materials:
-
Recombinant BTK enzyme (tagged, e.g., with His or GST)
-
LanthaScreen™ Eu-labeled anti-tag antibody (e.g., anti-His)
-
Alexa Fluor™ 647-labeled kinase tracer
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitor (this compound) serially diluted in DMSO
-
384-well microplates
-
TR-FRET capable plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 3X solution of the BTK enzyme and Eu-labeled anti-tag antibody in kinase buffer.
-
Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.
-
Prepare serial dilutions of the test inhibitor (this compound) in DMSO. Further dilute these into kinase buffer to create 3X final concentrations.
-
-
Assay Assembly:
-
Add 5 µL of the 3X inhibitor solution to the wells of a 384-well plate.
-
Add 5 µL of the 3X BTK enzyme/antibody solution to each well.
-
Add 5 µL of the 3X tracer solution to each well.
-
The final reaction volume will be 15 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Detection:
-
Read the plate on a TR-FRET plate reader, with excitation at ~340 nm and emission at ~615 nm (Europium donor) and ~665 nm (Alexa Fluor™ 647 acceptor).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for determining inhibitor potency using a TR-FRET based binding assay.
BTK Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the catalytic activity of BTK, a crucial kinase in the B-cell receptor (BCR) signaling pathway. Understanding this pathway is essential for contextualizing the mechanism of action of this compound.
Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, most notably phospholipase C gamma 2 (PLCγ2). This phosphorylation event triggers a cascade of intracellular signaling that ultimately results in B-cell proliferation, differentiation, and survival. By inhibiting BTK, this compound effectively blocks these downstream events.
Caption: Simplified schematic of the B-cell receptor signaling pathway and the inhibitory action of this compound on BTK.
Conclusion
This compound is a highly potent and selective reversible inhibitor of Bruton's tyrosine kinase. Its selectivity profile, characterized by a significant margin over other kinases, underscores its potential as a targeted therapeutic agent with a favorable safety profile. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of BTK inhibitors. The detailed understanding of the BTK signaling pathway further clarifies the mechanism by which this compound exerts its effects on B-cell function. This technical guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development focused on kinase inhibitors.
References
The Role of CGI-1746 in B-cell Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3] This pathway is integral to the development, proliferation, and survival of B lymphocytes.[1][2] Dysregulation of BCR signaling is implicated in the pathogenesis of various B-cell malignancies and autoimmune diseases.[1][4] Consequently, BTK has emerged as a key therapeutic target.[1][5] CGI-1746 is a potent and highly selective, reversible inhibitor of BTK, demonstrating significant potential in modulating B-cell and myeloid cell-mediated responses.[6][7] This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on B-cell signaling pathways, and a summary of key experimental findings.
Mechanism of Action
This compound exhibits a distinct mechanism of action compared to irreversible BTK inhibitors. It binds to the unphosphorylated, inactive conformation of BTK, stabilizing this state and thereby preventing its activation.[6][8][9] This interaction is reversible and highly selective, with approximately 1,000-fold greater selectivity for BTK over other Tec and Src family kinases.[8][9] By binding to a pocket in the SH3 domain, this compound effectively blocks both the auto- and transphosphorylation events that are essential for BTK's enzymatic activity.[7][8][9][10] This unique binding mode contributes to its high specificity and potent inhibitory effects.
A recent study has also revealed an off-target effect of this compound, demonstrating its ability to inhibit the peptidase and ATPase activities of the 26S proteasome.[11][12] This dual-inhibitory action is a novel finding and may contribute to its synergistic effects when used in combination with proteasome inhibitors.[11][12]
B-Cell Receptor Signaling Pathway and this compound Intervention
The B-cell receptor signaling cascade is initiated upon antigen binding, leading to the activation of a series of downstream molecules culminating in cellular responses such as proliferation, differentiation, and antibody production. BTK plays a pivotal role in this cascade by phosphorylating and activating phospholipase Cγ2 (PLCγ2).[13][14] Activated PLCγ2 then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger calcium mobilization and protein kinase C (PKC) activation, respectively.[14][15] These events ultimately lead to the activation of transcription factors, including NF-κB, which regulate the expression of genes crucial for B-cell survival and proliferation.[13]
This compound, by inhibiting BTK, effectively blocks these downstream signaling events. It has been shown to inhibit the phosphorylation of BTK at both Tyr223 and Tyr551.[6][16] While it effectively reduces BTK phosphorylation, one study noted that it did not affect the basal phosphorylation of PLCγ2 at Tyr1217, suggesting a specific action on BTK-mediated PLCγ2 activation.[6]
References
- 1. A Review of the Bruton Tyrosine Kinase Inhibitors in B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Bruton Tyrosine Kinase Inhibitors in B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Research Progress of BTK Inhibitors in the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of BTK inhibitors for the treatment of B-cell malignancies: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. apexbt.com [apexbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Inhibition of proteolytic and ATPase activities of the proteasome by the BTK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of proteolytic and ATPase activities of the proteasome by the BTK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Hypermorphic mutation of phospholipase C, γ2 acquired in ibrutinib-resistant CLL confers BTK independency upon B-cell receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. researchgate.net [researchgate.net]
CGI-1746: A Technical Overview of its Effects on Myeloid Cell Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGI-1746 is a potent and highly selective, reversible inhibitor of Bruton's tyrosine kinase (Btk).[1][2] Btk is a non-receptor tyrosine kinase belonging to the Tec family of kinases, which plays a critical role in the signaling pathways of various hematopoietic cells, including B lymphocytes and myeloid cells.[3][4] While the role of Btk in B cell development and function is well-established, its function in myeloid cells—such as macrophages, monocytes, and neutrophils—is an area of growing interest, particularly in the context of inflammatory and autoimmune diseases.[3][5][6] This document provides a detailed technical guide on the effects of this compound on myeloid cell function, summarizing key quantitative data, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action
This compound exhibits a novel binding mode that stabilizes an inactive, nonphosphorylated conformation of Btk.[5][7][8][9] This mechanism inhibits both the auto- and transphosphorylation steps required for Btk activation.[5][7][9][10] The inhibitor has shown exquisite selectivity for Btk, with approximately 1,000-fold greater selectivity over other kinases like Tec and Src family kinases.[9][10] This high selectivity allows for the precise interrogation of Btk's role in cellular processes, free from confounding off-target effects.[11]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified across various assays and cell types. The following tables summarize the key potency and efficacy data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Process | System/Cell Type | Parameter | Value | Reference |
| Bruton's tyrosine kinase (Btk) | Enzyme Assay | IC₅₀ | 1.9 nM | [1][2][9][10] |
| Bruton's tyrosine kinase (Btk) | ATP-free competition binding assay | Kd | 1.5 nM | [9][10] |
| FcγRIII-induced TNFα production | Macrophages | IC₅₀ | 25 nM | [10] |
| FcγR-induced IL-1β production | Cell Model | IC₅₀ | 36 nM | [1][2] |
| FcγR-induced TNFα production | Cell Model | IC₅₀ | 47 nM | [1][2] |
| FcγR-induced IL-6 production | Cell Model | IC₅₀ | 353 nM | [1][2] |
| Anti-IgM-induced proliferation | Human B cells | IC₅₀ | 42 nM | [9][10] |
| Anti-IgM-induced proliferation | Murine B cells | IC₅₀ | 134 nM | [9][10] |
| Proliferation of CD27+IgG+ B cells | Human tonsil B cells | IC₅₀ | 112 nM (average) | [9][10] |
Effects on Myeloid Cell Function
This compound modulates several key functions of myeloid cells, primarily by inhibiting Btk-dependent signaling downstream of Fc gamma receptors (FcγR).
Inhibition of Cytokine Production in Macrophages and Monocytes
In macrophages, Btk is a critical component of the signaling cascade initiated by the activation of Fcγ receptors.[5][8] this compound has been demonstrated to abolish FcγRIII-induced production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNFα), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in these cells.[5][7][8][9][10] Similarly, in human monocytes stimulated with immune complexes, this compound potently inhibits the production of TNFα and IL-1β, and to a lesser extent, IL-6.[9][10] This reduction in cytokine release is a direct consequence of Btk inhibition, which disrupts the downstream signaling necessary for their synthesis and secretion.[12]
Caption: FcγR signaling pathway in myeloid cells and the inhibitory action of this compound.
Regulation of Chemokine Production and Cell Recruitment
Btk signaling is also implicated in the production of chemokines that are crucial for the recruitment of inflammatory cells. This compound has been reported to reduce the levels of CCL2 (also known as MCP-1) from macrophages.[12] By inhibiting Btk, this compound interferes with downstream pathways, including NF-κB and Akt signaling, which are essential for chemokine secretion.[6][12] This reduction in chemokine production contributes to the compound's anti-inflammatory effects by limiting the recruitment of neutrophils and monocytes to sites of inflammation.[6][12]
Effects on Neutrophils
While much of the research has focused on macrophages and monocytes, Btk is also expressed in neutrophils and is involved in their function.[3][6] Inhibition of Btk by compounds like ibrutinib (B1684441) has been shown to impair neutrophil functions such as reactive oxygen species (ROS) production, chemotaxis, and phagocytosis.[13][14] Although studies specifically detailing this compound's effects on all neutrophil functions are less common, recent work has shown that this compound, along with other Btk inhibitors, can increase NLRP3 inflammasome-dependent IL-1β release in primary neutrophils, suggesting a complex, cell-context-dependent role for Btk in these cells.[15]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the effects of this compound on myeloid cells.
Protocol 1: Macrophage Cytokine Production Assay
Objective: To quantify the inhibitory effect of this compound on FcγR-induced cytokine production in macrophages.
-
Cell Preparation:
-
Isolate primary murine bone marrow-derived macrophages (BMDMs) or use a human monocyte cell line like THP-1, differentiated into macrophages.
-
Plate the macrophages in 96-well plates and allow them to adhere.
-
-
Stimulation:
-
Pre-incubate the macrophages with varying concentrations of this compound or vehicle control (e.g., DMSO) for 1 hour.
-
Coat separate plates with immune complexes (e.g., aggregated human IgG) to stimulate FcγRIII.
-
Transfer the pre-treated macrophages to the immune complex-coated plates.
-
-
Incubation and Sample Collection:
-
Incubate the cells for a specified period (e.g., 18-24 hours) at 37°C.
-
Collect the cell culture supernatants for cytokine analysis.
-
-
Cytokine Quantification:
-
Measure the concentrations of TNFα, IL-1β, and IL-6 in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
References
- 1. rndsystems.com [rndsystems.com]
- 2. CGI 1746 | Bruton's Tyrosine Kinase | Tocris Bioscience [tocris.com]
- 3. Bruton’s tyrosine kinase: an emerging targeted therapy in myeloid cells within the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The contribution of BTK signaling in myeloid cells to neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific Btk inhibition suppresses B cell- and myeloid cell-mediated arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bruton's TK regulates myeloid cell recruitment during acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Specific Btk inhibition suppresses B cell- and myeloid cell-mediated arthritis. | Semantic Scholar [semanticscholar.org]
- 8. Specific Btk inhibition suppresses B cell- and myeloid cell-mediated arthritis (Journal Article) | OSTI.GOV [osti.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. scispace.com [scispace.com]
- 12. Bruton's TK regulates myeloid cell recruitment during acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BTK inhibitor–induced defects in human neutrophil effector activity against Aspergillus fumigatus are restored by TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BTK inhibitor-induced defects in human neutrophil effector activity against Aspergillus fumigatus are restored by TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
CGI-1746: A Technical Guide to a Reversible Bruton's Tyrosine Kinase Inhibitor
This guide provides an in-depth overview of CGI-1746, a potent and highly selective, reversible inhibitor of Bruton's tyrosine kinase (BTK). It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular mechanisms, experimental evaluation, and therapeutic potential of targeting BTK.
Introduction to Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases.[1][2] It is a critical component of multiple signaling pathways that regulate the survival, proliferation, differentiation, and activation of B-lymphocytes.[3][4][5] BTK is activated downstream of the B-cell receptor (BCR) and plays a crucial role in relaying signals that lead to the activation of transcription factors like NF-κB.[3][5] Given its central role in B-cell and myeloid cell function, BTK has emerged as a significant therapeutic target for B-cell malignancies, as well as autoimmune and inflammatory diseases.[1][3][6]
This compound was developed as a highly selective, reversible small-molecule inhibitor of BTK.[2][3][7] Unlike irreversible inhibitors that form a covalent bond with a cysteine residue (Cys481) in the BTK active site, this compound binds non-covalently, offering a different pharmacological profile that is valuable for both research and potential therapeutic applications.[7] Its unique binding mode contributes to its exceptional selectivity.[3][6]
Chemical and Physical Properties
-
Formal Name: N-[3-[4,5-dihydro-4-methyl-6-[[4-(4-morpholinylcarbonyl)phenyl]amino]-5-oxo-2-pyrazinyl]-2-methylphenyl]-4-(1,1-dimethylethyl)-benzamide[8]
Mechanism of Action
This compound exhibits a distinct mechanism of action compared to many other BTK inhibitors. It binds to and stabilizes an inactive, non-phosphorylated conformation of the BTK enzyme.[3][9][10] This binding occurs in a specific pocket (the H3 pocket) created by the rotation of the regulatory tyrosine Y551, a conformation that is unique to the inactive state of the kinase.[6]
By locking BTK in this inactive state, this compound effectively prevents the necessary conformational changes required for activation. Consequently, it inhibits both the auto-phosphorylation of BTK at tyrosine 223 (Y223) in the SH3 domain and the trans-phosphorylation steps that are essential for full enzymatic activity.[3][8][9][10] This mode of inhibition is highly selective because the targeted inactive conformation and the specific binding pocket are not conserved across many other kinases, contributing to this compound's low off-target profile.[6][9] The reversible nature of the binding means that this compound does not lead to the degradation of the BTK protein, a phenomenon observed with some covalent inhibitors.[7][11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CGI1746 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 3. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.mdedge.com [cdn.mdedge.com]
- 5. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Fast and Clean BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
CGI-1746: A Technical Guide on its Impact on Cytokine Release Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytokine Release Syndrome (CRS) is a systemic inflammatory response characterized by the rapid and massive release of pro-inflammatory cytokines, which can lead to severe, life-threatening complications. This syndrome is a significant concern in various therapeutic areas, particularly with the advent of T-cell engaging therapies like CAR-T cells. Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, has emerged as a critical regulator of immune cell signaling pathways that are central to the inflammatory cascade underlying CRS. CGI-1746 is a potent and selective, reversible inhibitor of BTK. This technical guide provides an in-depth overview of the impact of this compound on cytokine release, its mechanism of action, and its potential as a therapeutic intervention for CRS.
Mechanism of Action of this compound
This compound is a highly selective inhibitor of Bruton's tyrosine kinase (BTK) with an IC50 of 1.9 nM.[1] It exhibits approximately 1,000-fold selectivity for BTK over other Tec and Src family kinases.[1] this compound binds to BTK in a novel manner, stabilizing an inactive, nonphosphorylated conformation of the enzyme.[1] This mode of inhibition prevents both the auto- and trans-phosphorylation steps necessary for BTK activation.[1] By inhibiting BTK, this compound effectively blocks downstream signaling pathways that are crucial for the activation of various immune cells and the subsequent production of inflammatory cytokines.
Data Presentation: Quantitative Analysis of Cytokine Inhibition
This compound has been shown to potently inhibit the production of key pro-inflammatory cytokines in human monocytes and macrophages. The following table summarizes the available quantitative data on the inhibitory effects of this compound on cytokine release.
| Cytokine | Cell Type | Stimulus | IC50 (nM) | Reference |
| TNF-α | Human Monocytes | Immobilized or soluble immune complexes | Potent inhibition, specific value not provided | [1] |
| IL-1β | Human Monocytes | Immobilized or soluble immune complexes | Potent inhibition, specific value not provided | [1] |
| IL-6 | Human Monocytes | Immobilized or soluble immune complexes | 3 to 8-fold higher IC50 than for TNF-α and IL-1β | [1] |
Note: While specific IC50 values for this compound in cytokine inhibition from peer-reviewed literature are limited, the available data indicates potent and selective activity.
Signaling Pathways Modulated by this compound
The primary mechanism by which this compound mitigates cytokine release is through the inhibition of BTK-dependent signaling pathways in myeloid cells, such as monocytes and macrophages. A key pathway implicated in CRS is the one initiated by the engagement of Fc gamma receptors (FcγRs).
FcγR-BTK Signaling Pathway Leading to Cytokine Production
Immune complexes, often present during therapeutic interventions, can cross-link FcγRs on the surface of monocytes and macrophages. This triggers a signaling cascade that is critically dependent on BTK, leading to the transcription and release of pro-inflammatory cytokines.
References
The Pharmacokinetic Profile of CGI-1746: An In-depth Technical Guide
Disclaimer: Publicly available, detailed pharmacokinetic data specifically for the preclinical Bruton's tyrosine kinase (BTK) inhibitor CGI-1746 is limited. This document summarizes the available information on this compound and presents a comprehensive analysis of the pharmacokinetics of its well-characterized, clinically evaluated successor, fenebrutinib (B560142) (also known as GDC-0853). Fenebrutinib was developed through optimization of the this compound scaffold and shares a similar mechanism of action as a reversible BTK inhibitor. The data on fenebrutinib provides valuable insights into the expected pharmacokinetic properties of this class of inhibitors.
Introduction to this compound and its Clinical Successor, Fenebrutinib
This compound is a potent and highly selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell antigen receptor (BCR) signaling pathway.[1][2] Its high selectivity for BTK over other kinases, such as Tec and Src family kinases, made it a significant tool for studying the role of BTK in various B-cell-mediated diseases.[3] this compound demonstrated efficacy in preclinical models of inflammatory diseases like arthritis.[3]
Further optimization of the this compound chemical scaffold led to the development of fenebrutinib (GDC-0853), a compound with an improved pharmacokinetic profile suitable for clinical development. Fenebrutinib is also a potent, selective, and non-covalent BTK inhibitor that has been investigated in clinical trials for various autoimmune diseases, including rheumatoid arthritis and multiple sclerosis.[4][5][6]
Pharmacokinetics of Fenebrutinib (GDC-0853)
The following sections detail the pharmacokinetic profile of fenebrutinib, providing a likely surrogate for the expected properties of this compound.
Preclinical Pharmacokinetics
Preclinical studies in rats and dogs provided the foundational understanding of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of fenebrutinib.
Table 1: Preclinical Pharmacokinetic Parameters of Fenebrutinib (GDC-0853)
| Parameter | Rat | Dog | Reference |
| Dose (IV) | 0.2 mg/kg | 0.2 mg/kg | [1][2] |
| Dose (PO) | 1.0 mg/kg | 0.5 mg/kg | [1][2] |
| Clearance (CL) | 27.4 mL/min/kg | 10.9 mL/min/kg | [1][2] |
| Volume of Distribution (Vd) | 5.42 L/kg | 2.96 L/kg | [1][2] |
| Half-life (t½) | 2.2 h | 3.8 h | [1][2] |
| Bioavailability (F) | 65% | 85% | [1][2] |
Clinical Pharmacokinetics
Phase I clinical trials in healthy volunteers and patients have characterized the pharmacokinetic profile of fenebrutinib in humans.
Table 2: Clinical Pharmacokinetic Parameters of Fenebrutinib (GDC-0853) in Humans
| Parameter | Value | Condition | Reference |
| Time to Maximum Concentration (Tmax) | 1-3 hours | Single and multiple doses | [7][8][9] |
| Half-life (t½) at Steady State | 4.2 - 9.9 hours | Multiple ascending doses | [7][8] |
| Accumulation Ratio | 1.44 - 1.91 | Once daily dosing | [9] |
Experimental Protocols
While specific experimental protocols for this compound are not available, this section outlines standard methodologies used for determining the pharmacokinetic parameters of small molecule inhibitors like fenebrutinib.
Preclinical In Vivo Pharmacokinetic Study
A typical preclinical pharmacokinetic study in animal models (e.g., rats or dogs) involves the following steps:
-
Animal Dosing: A defined dose of the compound is administered intravenously (IV) and orally (PO) to different groups of animals.
-
Blood Sampling: Blood samples are collected at predetermined time points after dosing.
-
Plasma Preparation: Blood samples are processed to separate plasma.
-
Bioanalysis: The concentration of the drug in plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Plasma concentration-time data is used to calculate key pharmacokinetic parameters using non-compartmental or compartmental analysis.
In Vitro Metabolism Studies
To understand the metabolic stability and pathways, the following in vitro assays are commonly performed:
-
Microsomal Stability Assay: The compound is incubated with liver microsomes to assess its metabolic stability.
-
Hepatocyte Stability Assay: The compound is incubated with primary hepatocytes to evaluate its metabolism in a more complete cellular system.
-
CYP450 Reaction Phenotyping: The specific cytochrome P450 (CYP) enzymes responsible for the metabolism of the compound are identified using recombinant human CYP enzymes or specific chemical inhibitors.
Visualizations
Signaling Pathway
Experimental Workflow
Conclusion
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Population Pharmacokinetics, Efficacy Exposure-response Analysis, and Model-based Meta-analysis of Fenebrutinib in Subjects with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gene.com [gene.com]
- 6. roche.com [roche.com]
- 7. Safety, Pharmacokinetics, and Pharmacodynamics in Healthy Volunteers Treated With GDC-0853, a Selective Reversible Bruton's Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety, Pharmacokinetics, and Pharmacodynamics in Healthy Volunteers Treated With GDC‐0853, a Selective Reversible Bruton's Tyrosine Kinase Inhibitor | Scilit [scilit.com]
- 9. First-in-human phase 1 study of the BTK inhibitor GDC-0853 in relapsed or refractory B-cell NHL and CLL - PMC [pmc.ncbi.nlm.nih.gov]
CGI-1746: A Technical Guide to its Role in Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGI-1746 is a potent, highly selective, and reversible small-molecule inhibitor of Bruton's tyrosine kinase (BTK). As a crucial mediator in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways, BTK represents a key therapeutic target for a range of inflammatory and autoimmune diseases. This compound operates through a distinct binding mode, stabilizing an inactive, nonphosphorylated conformation of the BTK enzyme, thereby preventing its activation. This inhibitory action effectively suppresses B-cell proliferation and attenuates the production of pro-inflammatory cytokines by myeloid cells, such as macrophages. Preclinical studies in animal models of rheumatoid arthritis have demonstrated its significant efficacy in reducing disease severity. This technical guide provides an in-depth overview of this compound, summarizing its biochemical and cellular activities, detailing the experimental protocols used for its characterization, and illustrating the signaling pathways it modulates.
Mechanism of Action
This compound is an ATP-competitive inhibitor that selectively targets Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase belonging to the Tec family.[1] Its mechanism is distinguished by its ability to bind to and stabilize an inactive, unphosphorylated conformation of BTK.[2] This unique binding mode, confirmed by X-ray crystallography (PDB ID: 3OCS), prevents the requisite auto- and transphosphorylation steps that are essential for BTK's enzymatic activation.[2][3][4]
Upon activation of the B-cell receptor (BCR) or Fc receptors (FcR), upstream kinases like SYK are recruited and activated.[1][5] Activated SYK would normally phosphorylate BTK at tyrosine residue Y551, initiating a cascade that includes BTK autophosphorylation at Y223.[1][5] By locking BTK in its inactive state, this compound effectively halts this signaling cascade before it can propagate.[2] Consequently, the downstream phosphorylation and activation of key substrates, most notably Phospholipase C gamma 2 (PLCγ2), are inhibited.[6] This blockade prevents the generation of second messengers, thereby suppressing calcium mobilization and the activation of transcription factors like NF-κB, which are critical for cellular responses such as proliferation and cytokine production.[1][6]
Selectivity Profile
A key characteristic of this compound is its high selectivity for BTK. It demonstrates approximately 1,000-fold greater selectivity for BTK over other kinases in the Tec and Src families, minimizing the potential for off-target effects.[2]
Quantitative Data Summary
The inhibitory potency and cellular effects of this compound have been quantified across various assays. The data is summarized below.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Process | System | Value | Unit |
| BTK Kinase Activity | Cell-free enzymatic assay | 1.9 | nM (IC₅₀) |
| BTK Binding | ATP-free competition binding assay | 1.5 | nM (Kd) |
| Human B-Cell Proliferation (anti-IgM induced) | Cellular Assay | 42 | nM (IC₅₀) |
| Murine B-Cell Proliferation (anti-IgM induced) | Cellular Assay | 134 | nM (IC₅₀) |
| Human CD27+IgG+ B-Cell Proliferation | Cellular Assay (Tonsil isolates) | 112 | nM (IC₅₀) |
Data sourced from multiple references.[2]
Table 2: Inhibition of Cytokine Production by this compound
| Cytokine | Cell Model | Stimulus | Value | Unit |
| TNFα | Human Monocytes / Macrophages | FcγRIII-induced | 47 | nM (IC₅₀) |
| IL-1β | Human Monocytes / Macrophages | FcγRIII-induced | 36 | nM (IC₅₀) |
| IL-6 | Human Monocytes / Macrophages | FcγRIII-induced | 353 | nM (IC₅₀) |
Data sourced from multiple references.[2]
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Parameter Measured | Result |
| Passive Collagen Antibody-Induced Arthritis (CAIA) in Mice | 100 mg/kg, s.c., twice-daily | Overall Clinical Arthritis Score | 97% Inhibition |
Data sourced from multiple references.[2]
Signaling Pathways
This compound primarily interferes with two central inflammatory pathways: B-Cell Receptor (BCR) signaling and Fc Receptor (FcR) signaling.
B-Cell Receptor (BCR) Signaling Pathway
Fc Receptor (FcR) Signaling in Macrophages
Experimental Protocols
The following protocols are representative methodologies for the characterization of BTK inhibitors like this compound.
BTK Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies BTK activity by measuring the amount of ADP produced in the kinase reaction.
-
Reagent Preparation :
-
Prepare 1x Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[7]
-
Prepare a solution of recombinant human BTK enzyme in Kinase Assay Buffer.
-
Prepare a solution of a suitable substrate (e.g., poly(Glu,Tyr) 4:1) and ATP in Kinase Assay Buffer.[8]
-
Prepare serial dilutions of this compound in Kinase Assay Buffer containing DMSO (final DMSO concentration should be ≤1%).
-
-
Kinase Reaction :
-
Signal Detection (Promega ADP-Glo™ Kit) :
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.[8]
-
Incubate at room temperature for 40 minutes.[7]
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[8]
-
Measure luminescence using a plate reader. The signal is proportional to the ADP produced and thus to BTK activity.
-
-
Data Analysis :
-
Calculate the percent inhibition for each this compound concentration relative to vehicle controls.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Anti-IgM Induced B-Cell Proliferation Assay
This assay measures the ability of an inhibitor to block B-cell proliferation following BCR stimulation.
-
Cell Preparation :
-
Proliferation Assay :
-
Plate 1 x 10⁵ B-cells per well in a 96-well flat-bottom plate.
-
Add serial dilutions of this compound or vehicle control to the wells. Pre-incubate for 1-2 hours.
-
Stimulate the cells by adding anti-mouse IgM antibody (e.g., F(ab')₂ fragment) to a final concentration of 5-10 µg/mL.[10]
-
Culture the cells for 48-72 hours at 37°C in 5% CO₂.[9]
-
-
Measurement of Proliferation :
-
[³H]-Thymidine Incorporation : 16-18 hours before harvesting, add 1 µCi of [³H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure incorporated radioactivity using a scintillation counter.[9]
-
CFSE Staining : Alternatively, label cells with CFSE prior to stimulation. After culture, analyze CFSE dilution by flow cytometry, where each peak of halved fluorescence intensity represents a cell division.
-
-
Data Analysis :
-
Calculate the percent inhibition of proliferation for each this compound concentration.
-
Determine the IC₅₀ value by nonlinear regression analysis.
-
Western Blot for BTK and PLCγ2 Phosphorylation
This method is used to directly observe the inhibition of phosphorylation of BTK and its substrate PLCγ2 in a cellular context.
-
Cell Treatment and Lysis :
-
Culture a B-cell line (e.g., Ramos cells) to the desired density.
-
Treat cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with an agonist (e.g., anti-IgM) for 5-15 minutes to induce BTK phosphorylation.
-
Immediately place cells on ice, wash once with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Clarify the lysates by centrifugation at ~14,000 x g for 15 minutes at 4°C.[11]
-
-
SDS-PAGE and Protein Transfer :
-
Determine protein concentration of the supernatant using a BCA or Bradford assay.
-
Denature 20-40 µg of protein per sample by boiling in SDS-PAGE sample buffer.
-
Separate proteins on a 4-12% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
-
Immunoblotting :
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.[12]
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-BTK (Tyr223), total BTK, phospho-PLCγ2 (Tyr1217), and total PLCγ2. A loading control like β-actin should also be used.
-
Wash the membrane three times for 10 minutes each with TBST.[12]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash again three times with TBST.
-
-
Detection :
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[12]
-
Capture the signal using a digital imaging system or X-ray film.
-
Quantify band intensities using densitometry software.
-
Workflow Diagram
Conclusion
This compound is a highly potent and selective reversible inhibitor of BTK that effectively modulates inflammatory responses by targeting key signaling nodes in both B-cells and myeloid cells. Its well-defined mechanism of action, involving the stabilization of an inactive BTK conformation, translates to robust suppression of B-cell proliferation and pro-inflammatory cytokine production. The significant efficacy observed in preclinical models of arthritis underscores its potential as a therapeutic agent for autoimmune and inflammatory diseases. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working with BTK inhibitors and exploring their role in immunomodulation.
References
- 1. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. rcsb.org [rcsb.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Protocol for Detection of IL-4 by B-Cell Proliferation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Proliferative assays for B cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
Methodological & Application
Application Notes and Protocols for CGI-1746 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGI-1746 is a potent and highly selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways.[1][2][3] Its high selectivity makes it a valuable tool for studying the role of BTK in various cellular processes and a potential therapeutic agent for B-cell malignancies and autoimmune diseases. These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of BTK.[4] It binds to the unphosphorylated, inactive conformation of BTK, stabilizing this state and preventing both autophosphorylation and the transphosphorylation of downstream substrates necessary for enzyme activation.[2][5][6] This inhibition effectively blocks signaling cascades downstream of the B-cell receptor and Fcγ receptors.[3][7]
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 / Kd | Selectivity |
| BTK | In vitro kinase assay | 1.9 nM (IC50) | ~1,000-fold vs. Tec and Src family kinases |
| BTK | ATP-free competition binding assay | 1.5 nM (Kd) | N/A |
N/A: Not Applicable
Table 2: Cellular Activity of this compound
| Cell Type/Assay | Stimulant | Measured Effect | IC50 |
| Murine B-cells | anti-IgM | Proliferation | 134 nM |
| Human B-cells | anti-IgM | Proliferation | 42 nM |
| Human CD27+IgG+ B-cells | N/A | Proliferation | 112 nM (average) |
| Human Monocytes/Macrophages | FcγRIII-induced | TNFα production | 47 nM |
| Human Monocytes/Macrophages | FcγRIII-induced | IL-1β production | 36 nM |
| Human Monocytes/Macrophages | FcγRIII-induced | IL-6 production | 353 nM |
Signaling Pathway
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. promega.com [promega.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Probe CGI1746 | Chemical Probes Portal [chemicalprobes.org]
- 5. benchchem.com [benchchem.com]
- 6. Proliferative assays for B cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
Application Notes and Protocols for CGI-1746 Cell-Based Assay for B-Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGI-1746 is a potent and highly selective, reversible inhibitor of Bruton's tyrosine kinase (Btk), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] Btk plays a crucial role in B-cell development, activation, proliferation, and survival.[3] Dysregulation of Btk signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[3][4] this compound inhibits Btk by stabilizing an inactive, nonphosphorylated conformation of the enzyme, thereby blocking its auto- and transphosphorylation and subsequent downstream signaling.[1] These application notes provide detailed protocols for utilizing this compound in cell-based assays to assess its impact on B-cell proliferation, a fundamental process in B-cell function.
Data Presentation
The inhibitory activity of this compound on B-cell proliferation and other related cellular processes has been quantified across various cell types and stimulation conditions. The following tables summarize the key quantitative data for easy comparison.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Cell Type/Target | Stimulation | IC50 Value | Reference |
| Kinase Inhibition | Recombinant Btk | - | 1.9 nM | [1][2] |
| B-Cell Proliferation | Murine Splenic B-Cells | Anti-IgM | 134 nM | [1] |
| B-Cell Proliferation | Human Peripheral Blood B-Cells | Anti-IgM | 42 nM | [1] |
| B-Cell Proliferation | Human Tonsillar CD27+IgG+ B-Cells | - | 112 nM | [1] |
| B-Cell Proliferation | Ramos (Human Burkitt's Lymphoma) | - | >10 µM | [5] |
| Cytokine Production (TNFα) | Human Monocytes | Immobilized Immune Complex | 25 nM | [1] |
| Cytokine Production (IL-1β) | FcγR-expressing cells | FcγR stimulation | 36 nM | [2] |
| Cytokine Production (TNFα) | FcγR-expressing cells | FcγR stimulation | 47 nM | [2] |
| Cytokine Production (IL-6) | FcγR-expressing cells | FcγR stimulation | 353 nM | [2] |
Signaling Pathway
The B-cell receptor (BCR) signaling cascade is initiated upon antigen binding, leading to the activation of a series of downstream kinases, including Btk. Activated Btk phosphorylates and activates phospholipase Cγ2 (PLCγ2), which in turn triggers downstream signaling events culminating in B-cell proliferation, differentiation, and survival. This compound exerts its inhibitory effect by directly targeting Btk.
Experimental Protocols
The following are detailed protocols for assessing the effect of this compound on B-cell proliferation. Two common methods are described: the BrdU incorporation assay and the CFSE-based proliferation assay.
Experimental Workflow
Protocol 1: BrdU Incorporation Assay
This assay measures the incorporation of the thymidine (B127349) analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), into newly synthesized DNA of proliferating cells.
Materials:
-
Primary B-cells or a B-cell line (e.g., Ramos)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol)
-
This compound (dissolved in DMSO)
-
Anti-IgM antibody (F(ab')2 fragment)
-
BrdU Labeling Reagent
-
Fixing/Denaturing Solution
-
Anti-BrdU Antibody (conjugated to a detectable enzyme like HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Stop Solution
-
96-well flat-bottom culture plates
-
Plate reader
Procedure:
-
Cell Preparation:
-
Isolate primary B-cells from peripheral blood or spleen, or culture a B-cell line such as Ramos cells.
-
Resuspend cells in complete RPMI-1640 medium and adjust the cell density. A typical starting density is 1-2 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. To minimize DMSO effects, the final concentration of DMSO should be less than 0.1%.
-
Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO only).
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Stimulation:
-
Prepare a working solution of anti-IgM antibody in complete medium. A final concentration of 10 µg/mL is a common starting point, but this should be optimized for your specific cell type and experimental conditions.[6]
-
Add 50 µL of the anti-IgM solution to the wells. Include unstimulated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
BrdU Labeling and Detection:
-
Follow the manufacturer's instructions for the BrdU assay kit. Typically, this involves:
-
Adding BrdU labeling reagent to each well and incubating for the final 16-24 hours of the culture period.
-
After incubation, pelleting the cells by centrifugation and removing the culture medium.
-
Fixing and denaturing the cells to expose the incorporated BrdU.
-
Incubating with an anti-BrdU antibody.
-
Washing the cells and adding the substrate.
-
Stopping the reaction and measuring the absorbance using a plate reader.
-
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of proliferation inhibition for each this compound concentration relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.
-
Protocol 2: CFSE-Based Proliferation Assay
This assay utilizes the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE), which covalently labels intracellular proteins. With each cell division, the fluorescence intensity is halved, allowing for the tracking of cell proliferation by flow cytometry.
Materials:
-
Primary B-cells or a B-cell line
-
Complete RPMI-1640 medium
-
This compound (dissolved in DMSO)
-
Anti-IgM antibody (F(ab')2 fragment)
-
CFSE stock solution
-
Phosphate-Buffered Saline (PBS)
-
FACS tubes
-
Flow cytometer
Procedure:
-
CFSE Staining:
-
Wash the cells twice with PBS.
-
Resuspend the cells at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete medium.
-
Incubate for 5 minutes on ice.
-
Wash the cells three times with complete medium to remove any unbound CFSE.
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-labeled cells in complete medium and seed them into a 96-well plate at a density of 1-2 x 10^5 cells per well.
-
Add serial dilutions of this compound and pre-incubate as described in the BrdU protocol.
-
Stimulate the cells with anti-IgM and incubate for 72 hours.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well and transfer them to FACS tubes.
-
Wash the cells with PBS.
-
Resuspend the cells in FACS buffer (PBS with 1% FBS).
-
Acquire the data on a flow cytometer, detecting the CFSE fluorescence in the FITC channel.
-
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter.
-
Analyze the CFSE fluorescence histogram. The undivided parent population will have the highest fluorescence intensity. Each subsequent peak of lower fluorescence intensity represents a successive generation of divided cells.
-
Quantify the percentage of cells that have proliferated in each condition.
-
Calculate the proliferation index or the percentage of divided cells to determine the inhibitory effect of this compound and calculate the IC50 value.
-
Conclusion
The provided protocols and data offer a comprehensive guide for researchers to effectively utilize this compound in B-cell proliferation assays. These assays are crucial for understanding the mechanism of action of Btk inhibitors and for the development of novel therapeutics for B-cell-related disorders. The choice between the BrdU and CFSE methods will depend on the specific experimental needs and available equipment. The BrdU assay is a high-throughput method suitable for screening, while the CFSE assay provides more detailed information on cell division cycles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of CGI-1746 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
CGI-1746 is a potent and highly selective, reversible inhibitor of Bruton's tyrosine kinase (Btk), a crucial mediator in B-cell receptor signaling pathways.[1][2][3][4] With an IC50 of 1.9 nM for Btk, it serves as a valuable tool for studying B-cell mediated processes and has therapeutic potential in inflammatory diseases and B-cell malignancies.[2][5][6] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for both in vitro and in vivo applications.
Physicochemical and Biological Properties
This compound acts by binding to the SH3 binding pocket of un-phosphorylated Btk, which stabilizes an inactive conformation of the enzyme and inhibits both its auto- and trans-phosphorylation.[7][8] This mechanism effectively blocks downstream signaling, suppressing B-cell proliferation and cytokine production in myeloid cells.[6][7] More recent findings suggest that this compound may also exhibit off-target effects by inhibiting the 26S proteasome's peptidase and ATPase activities.[9][10]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 579.69 g/mol | [5][6] |
| Formula | C₃₄H₃₇N₅O₄ | [5][6][7] |
| CAS Number | 910232-84-7 | [1][5][6] |
| Appearance | White to light yellow solid |[5] |
Table 2: In Vitro Efficacy
| Parameter | Value | Cell Type/Assay Condition | Reference |
|---|---|---|---|
| Btk Inhibition (IC₅₀) | 1.9 nM | Enzymatic Assay | [1][5][6] |
| Btk Dissociation Constant (Kd) | 1.5 nM | ATP-free competition binding assay | [5][6] |
| Human B Cell Proliferation (IC₅₀) | 42 nM | Anti-IgM-induced | [5][6] |
| Murine B Cell Proliferation (IC₅₀) | 134 nM | Anti-IgM-induced | [5][6] |
| FcγR-induced TNFα production (IC₅₀) | 47 nM | Human Monocytes | [1][2] |
| FcγR-induced IL-1β production (IC₅₀) | 36 nM | Human Monocytes | [1][2] |
| FcγR-induced IL-6 production (IC₅₀) | 353 nM | Human Monocytes |[1][2] |
Table 3: Solubility Data
| Solvent | Concentration | Notes | Reference |
|---|---|---|---|
| DMSO | ≥ 50 mg/mL (86.25 mM) | Use newly opened DMSO as it is hygroscopic. | [5][6] |
| DMSO | 5 mM (2.9 mg/mL) | - | [1][2] |
| DMSO | 25 mg/mL | - | [7] |
| Ethanol | 20 mM (11.59 mg/mL) | - | [1][2] |
| Ethanol | 0.25 mg/mL | - | [7] |
| DMF | 25 mg/mL | - | [7] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | - |[7] |
Table 4: Storage Conditions
| Form | Temperature | Duration | Reference |
|---|---|---|---|
| Solid Powder | -20°C | 3 years | [5] |
| Solid Powder | 4°C | 2 years | [5] |
| In Solvent | -80°C | 2 years | [5] |
| In Solvent | -20°C | 1 year |[1][5] |
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution in DMSO, suitable for further dilution in cell culture media for in vitro experiments.
Materials:
-
This compound powder (MW: 579.69 g/mol )
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh out 1 mg of this compound powder. To minimize handling of small quantities, it is advisable to purchase pre-weighed vials if available or to weigh a larger amount (e.g., 5 mg) and scale the solvent volume accordingly.
-
Solvent Addition: To prepare a 10 mM stock solution from 1 mg of this compound, add 172.5 µL of fresh DMSO.[5]
-
Calculation: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.001 g / (0.010 mol/L * 579.69 g/mol )) * 1,000,000 µL/L ≈ 172.5 µL
-
-
Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[5]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[5]
Protocol 2: Preparation of Formulation for In Vivo Use
This protocol provides a method for preparing a this compound formulation suitable for administration in animal models, such as by oral or intraperitoneal injection. This formulation results in a solution or a fine suspension.
Materials:
-
10 mM this compound in DMSO (from Protocol 1) or a freshly prepared high-concentration DMSO stock (e.g., 25 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Saline (sterile, 0.9% NaCl)
-
Sterile tubes
Procedure (Example for a 2.5 mg/mL final concentration):
-
Initial Mixture: In a sterile tube, combine the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]
-
Step-by-Step Addition: For preparing 1 mL of the final formulation: a. Start with 400 µL of PEG300. b. Add 100 µL of a 25 mg/mL this compound stock solution in DMSO and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogeneous. d. Add 450 µL of saline to bring the total volume to 1 mL. Mix well.[5]
-
Final State: This protocol should yield a clear solution or a fine, uniform suspension with a solubility of at least 2.5 mg/mL.[5] If precipitation is observed, sonication may be required.
-
Administration: It is highly recommended to prepare this formulation fresh on the day of use for in vivo experiments.[5]
Visualizations
Btk Signaling Pathway Inhibition by this compound
The diagram below illustrates the central role of Bruton's tyrosine kinase (Btk) in the B-cell receptor (BCR) signaling cascade and its inhibition by this compound. Activation of the BCR leads to the phosphorylation and activation of Btk, which in turn activates downstream pathways like PLCγ2, leading to calcium mobilization, activation of transcription factors (e.g., NF-κB, NFAT), and ultimately resulting in B-cell proliferation, survival, and differentiation. This compound binds to Btk, locking it in an inactive state and blocking these downstream events.
References
- 1. rndsystems.com [rndsystems.com]
- 2. CGI 1746 | Bruton's Tyrosine Kinase | Tocris Bioscience [tocris.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. biorbyt.com [biorbyt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Differential impact of BTK active site inhibitors on the conformational state of full-length BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of proteolytic and ATPase activities of the proteasome by the BTK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of proteolytic and ATPase activities of the proteasome by the BTK inhibitor this compound - Mendeley Data [data.mendeley.com]
Application Notes and Protocols for CGI-1746 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of CGI-1746, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, in animal studies, with a particular focus on murine models of arthritis.
Introduction
This compound is a reversible small molecule inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor (BCR) signaling pathways.[1][2] By targeting BTK, this compound effectively modulates B-cell activation and proliferation, as well as cytokine production by other immune cells such as macrophages.[3][4][5] These properties make it a valuable tool for investigating the role of BTK in various immunological and inflammatory disorders, particularly in preclinical animal models of diseases like rheumatoid arthritis.
Mechanism of Action
This compound is a potent and highly selective inhibitor of BTK with an IC50 of 1.9 nM.[4][5] It exhibits approximately 1,000-fold selectivity for BTK over other kinases such as Tec and Src family kinases.[4][5] this compound binds to BTK in a manner that stabilizes an inactive, nonphosphorylated conformation of the enzyme, thereby inhibiting both its auto- and transphosphorylation, which are necessary steps for its activation.[4][5] This inhibition of BTK activity disrupts downstream signaling pathways, leading to reduced B-cell proliferation and decreased production of pro-inflammatory cytokines like TNFα, IL-1β, and IL-6 by macrophages.[3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Cell/Process | Species | IC50 Value | Reference |
| BTK Enzyme Activity | - | 1.9 nM | [4][5] |
| Anti-IgM-induced B-cell proliferation | Human | 42 nM | [3][4] |
| Anti-IgM-induced B-cell proliferation | Murine | 134 nM | [3][4] |
| Proliferation of CD27+IgG+ B cells | Human | 112 nM (average) | [4][5] |
| FcγR-induced TNFα production | Human Monocytes | 47 nM | [6] |
| FcγR-induced IL-1β production | Human Monocytes | 36 nM | [6] |
| FcγR-induced IL-6 production | Human Monocytes | 353 nM | [6] |
Table 2: In Vivo Efficacy of this compound in a Murine Model of Arthritis
| Animal Model | Administration Route | Dosage Regimen | Key Findings | Reference |
| Passive anti-collagen II antibody-induced arthritis (CAIA) | Subcutaneous (s.c.) | 100 mg/kg, twice-daily | 97% inhibition of overall clinical arthritis scores; significant reduction of TNFα, IL-1β, and IL-6. | [3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a this compound suspension suitable for subcutaneous or intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to create a 25 mg/mL stock, dissolve the appropriate amount of this compound powder in DMSO.
-
To prepare a 1 mL working solution for injection, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300 in a sterile microcentrifuge tube and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL. This results in a 2.5 mg/mL suspended solution.[5]
-
It is recommended to prepare the working solution fresh on the day of use.[4]
Protocol 2: Induction of Collagen-Induced Arthritis (CIA) in Mice
This protocol outlines the steps for inducing arthritis in susceptible mouse strains, such as DBA/1.[3][4][7]
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing M. tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (e.g., 27-gauge)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)
Procedure:
-
Primary Immunization (Day 0):
-
Booster Immunization (Day 21):
-
Monitoring:
-
Arthritis typically develops between days 26 and 35 after the primary immunization.[7]
-
Monitor the mice daily for signs of arthritis.
-
Protocol 3: Administration of this compound and Assessment of Arthritis
This protocol details the administration of this compound to arthritic mice and the subsequent assessment of disease severity.
Materials:
-
Arthritic mice (from Protocol 2)
-
Prepared this compound solution (from Protocol 1)
-
Syringes and needles (e.g., 26-27 gauge) for subcutaneous injection[9]
-
Calipers for measuring paw thickness (optional)
Procedure:
-
Treatment Initiation:
-
Begin treatment with this compound upon the first signs of arthritis or at a predetermined time point post-immunization.
-
-
This compound Administration:
-
Clinical Scoring of Arthritis:
-
Visually inspect each paw and assign a clinical score based on the severity of inflammation. A common scoring system is as follows[12][13][14]:
-
0 = No evidence of erythema and swelling
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint
-
2 = Erythema and mild swelling extending from the ankle to the tarsals
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits
-
-
The maximum score per mouse is 16 (4 points per paw).[3]
-
Record the clinical scores for each mouse daily or every other day.
-
-
Data Analysis:
-
Compare the mean arthritis scores between the this compound-treated group and a vehicle-treated control group over time.
-
Visualizations
Caption: BTK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for this compound administration in a CIA mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. chondrex.com [chondrex.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 10. urmc.rochester.edu [urmc.rochester.edu]
- 11. ltk.uzh.ch [ltk.uzh.ch]
- 12. Bench to Bedside: Modelling Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A multiparameter approach to monitor disease activity in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
CGI-1746 protocol for inhibiting macrophage cytokine production
Application Notes: CGI-1746 for Macrophage Cytokine Inhibition
Introduction
This compound is a potent and highly selective, reversible inhibitor of Bruton's tyrosine kinase (BTK) with an IC50 of 1.9 nM.[1][2][3] Its unique mechanism of action involves binding to and stabilizing an inactive, nonphosphorylated conformation of BTK, thereby preventing the auto- and transphosphorylation events required for its activation.[1][2][4] This high degree of selectivity, with approximately 1,000-fold greater affinity for BTK over Tec and Src family kinases, makes this compound a valuable tool for studying BTK-mediated signaling pathways.[1][2] In macrophages, BTK is a critical component of Fc gamma receptor (FcγR) signaling, which, upon activation by immune complexes, leads to the production of pro-inflammatory cytokines. This compound has been demonstrated to effectively abolish FcγRIII-induced production of key cytokines such as TNFα, IL-1β, and IL-6 in macrophages.[1][2][3]
Mechanism of Action
This compound's inhibitory effect on macrophage cytokine production is a direct consequence of its BTK inhibition. Upon engagement of FcγRs by immune complexes, a signaling cascade is initiated that involves the activation of BTK. Activated BTK, in turn, phosphorylates downstream targets, including PLCγ, leading to the activation of transcription factors such as NF-κB.[5] These transcription factors then drive the expression of pro-inflammatory cytokine genes. By binding to BTK and locking it in an inactive state, this compound effectively blocks this entire downstream signaling pathway, resulting in a significant reduction of cytokine synthesis and secretion.
Data Presentation
The inhibitory activity of this compound on macrophage cytokine production has been quantified, demonstrating a potent effect on key inflammatory mediators.
| Cell Type | Stimulus | Cytokine | IC50 (nM) | Reference |
| Macrophages | FcγRIII-induced | TNFα | 47 | [3] |
| Macrophages | FcγRIII-induced | IL-1β | 36 | [3] |
| Macrophages | FcγRIII-induced | IL-6 | 353 | [3] |
| Human Monocytes | Immobilized or soluble immune complexes | TNFα | Potent Inhibition | [1][2] |
| Human Monocytes | Immobilized or soluble immune complexes | IL-1β | Potent Inhibition | [1][2] |
| Human Monocytes | Immobilized or soluble immune complexes | IL-6 | Less potent (3-8 fold higher IC50 than TNFα/IL-1β) | [1][2] |
Visualizing the Mechanism and Workflow
To better understand the mechanism of action and the experimental approach to evaluate this compound, the following diagrams are provided.
Caption: this compound inhibits cytokine production by blocking BTK activation.
Caption: Workflow for evaluating this compound's effect on cytokine production.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Macrophage Cytokine Production by this compound
Objective: To determine the dose-dependent inhibitory effect of this compound on the production of TNFα, IL-1β, and IL-6 by macrophages stimulated with immune complexes.
Materials:
-
This compound (Stock solution in DMSO)
-
Primary human monocytes or a macrophage-like cell line (e.g., THP-1)
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation
-
Human IgG
-
96-well tissue culture plates
-
ELISA kits for human TNFα, IL-1β, and IL-6
-
Phosphate Buffered Saline (PBS)
-
DMSO (vehicle control)
Methodology:
-
Macrophage Culture and Differentiation (for THP-1 cells):
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 ng/mL PMA for 48 hours.
-
After 48 hours, remove the PMA-containing medium and wash the adherent cells twice with warm PBS. Add fresh, PMA-free medium and rest the cells for 24 hours before treatment.
-
-
Preparation of Plate-Bound Immune Complexes:
-
Coat the wells of a 96-well plate with human IgG at a concentration of 10 µg/mL in PBS overnight at 4°C.
-
The following day, wash the wells three times with sterile PBS to remove any unbound IgG.
-
-
This compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the medium from the differentiated macrophages and add the medium containing the different concentrations of this compound or vehicle control.
-
Pre-incubate the cells with this compound for 1 hour at 37°C.
-
After pre-incubation, transfer the cells to the IgG-coated plate to stimulate FcγR signaling.
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cytokine Measurement:
-
After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Quantify the concentrations of TNFα, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine using the provided standards in the ELISA kit.
-
Calculate the concentration of each cytokine in the experimental samples based on the standard curve.
-
Plot the cytokine concentration against the log of the this compound concentration.
-
Determine the IC50 value for each cytokine by performing a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Western Blot Analysis of BTK Phosphorylation
Objective: To confirm the inhibitory effect of this compound on the BTK signaling pathway in macrophages by assessing the phosphorylation status of BTK.
Materials:
-
Differentiated macrophages (as prepared in Protocol 1)
-
This compound
-
Plate-bound immune complexes (as prepared in Protocol 1)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK
-
Secondary antibody (HRP-conjugated)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescent substrate
-
Western blotting apparatus
Methodology:
-
Cell Treatment and Lysis:
-
Seed and differentiate macrophages in a 6-well plate.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with plate-bound immune complexes for a short duration (e.g., 15-30 minutes) to observe maximal phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the cell lysates and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-BTK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total BTK.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Express the level of phosphorylated BTK as a ratio to the total BTK for each treatment condition.
-
Compare the levels of BTK phosphorylation in this compound-treated samples to the stimulated control to determine the extent of inhibition.
-
References
Application Notes and Protocols for Flow Cytometry Analysis with CGI-1746
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGI-1746 is a potent and highly selective, reversible inhibitor of Bruton's tyrosine kinase (Btk), a critical enzyme in B-cell receptor (BCR) signaling pathways.[1][2] With an IC50 of 1.9 nM for Btk, this compound offers a powerful tool for studying B-cell activation, proliferation, and downstream signaling events.[1][3][4] Its unique mechanism of action involves binding to and stabilizing an inactive, nonphosphorylated conformation of Btk, thereby preventing its activation.[3][4][5] This specific mode of inhibition allows for detailed investigation of the roles of Btk in various immunological and pathological processes.
Flow cytometry is an indispensable technique for single-cell analysis of the pharmacodynamic effects of kinase inhibitors like this compound. By measuring the phosphorylation status of Btk and its downstream substrates, researchers can quantitatively assess the inhibitor's efficacy and dissect the intricacies of the BCR signaling cascade. These application notes provide detailed protocols for utilizing this compound in flow cytometry-based assays to monitor B-cell signaling.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound across various assays and cell types, providing a reference for experimental design.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Process | Assay Type | Cell Line/System | IC50 |
| Btk | Biochemical Assay | - | 1.9 nM[1][3][4] |
| Btk | ATP-free competition binding | - | 1.5 nM (dissociation constant)[3][4] |
| Anti-IgM-induced B-cell proliferation | Cellular Assay | Human B-cells | 42 nM[3][4] |
| Anti-IgM-induced B-cell proliferation | Cellular Assay | Murine B-cells | 134 nM[3][4] |
| CD27+IgG+ B-cell proliferation | Cellular Assay | Human tonsil B-cells | 112 nM (average)[3][4] |
| FcγR-induced TNFα production | Cellular Assay | Macrophages | 47 nM[1] |
| FcγR-induced IL-1β production | Cellular Assay | Macrophages | 36 nM[1] |
| FcγR-induced IL-6 production | Cellular Assay | Macrophages | 353 nM[1] |
| Ramos cell proliferation | Cellular Assay | Ramos (Burkitt's lymphoma) | >10 µM[6] |
| U2932 cell proliferation | Cellular Assay | U2932 (Diffuse large B-cell lymphoma) | >10 µM[6] |
Signaling Pathways and Experimental Workflow
B-Cell Receptor (BCR) Signaling Pathway Inhibition by this compound
The following diagram illustrates the canonical BCR signaling pathway and the point of inhibition by this compound. Upon antigen binding, the BCR-associated kinases Lyn and Syk become activated, leading to the phosphorylation and activation of Btk. Activated Btk then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that drive B-cell proliferation, differentiation, and survival.[7][8][9] this compound directly inhibits the activation of Btk, thereby blocking this entire downstream cascade.
Caption: Inhibition of the BCR signaling pathway by this compound.
Experimental Workflow for Flow Cytometry Analysis
The following diagram outlines the general workflow for assessing the inhibitory effect of this compound on B-cell signaling using phospho-flow cytometry.
Caption: General workflow for phospho-flow cytometry analysis.
Experimental Protocols
Protocol 1: Assessment of Btk Phosphorylation (pBtk) Inhibition in Human PBMCs
This protocol details the steps to measure the inhibition of Btk autophosphorylation at Tyrosine 223 (Y223) and the transphosphorylation site Tyrosine 551 (Y551) in primary human B-cells within a peripheral blood mononuclear cell (PBMC) population.[10][11]
Materials:
-
This compound (prepared as a 10 mM stock in DMSO)
-
Human PBMCs isolated by Ficoll-Paque density gradient centrifugation
-
RPMI-1640 medium supplemented with 10% FBS
-
Goat F(ab')2 Anti-Human IgM (for stimulation)
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD19 (for B-cell gating)
-
Anti-pBtk (Y223)
-
Anti-pBtk (Y551)
-
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
96-well U-bottom plate
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Thaw cryopreserved human PBMCs or use freshly isolated cells.
-
Wash the cells with RPMI-1640 + 10% FBS and resuspend to a concentration of 1 x 10^7 cells/mL.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each well of a 96-well U-bottom plate.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in RPMI-1640 medium. A final concentration range of 1 nM to 1 µM is recommended. Include a DMSO vehicle control.
-
Add the diluted this compound or DMSO to the respective wells.
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Stimulation:
-
Prepare a working solution of anti-IgM in RPMI-1640. A final concentration of 10 µg/mL is a good starting point.
-
Add the anti-IgM solution to the appropriate wells. Include an unstimulated control well.
-
Incubate for 10-15 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Immediately after stimulation, fix the cells by adding a fixation buffer according to the manufacturer's protocol.
-
Incubate for 10-15 minutes at room temperature.
-
Wash the cells with Flow Cytometry Staining Buffer.
-
Permeabilize the cells by adding a permeabilization buffer and incubating as recommended by the manufacturer.
-
-
Intracellular Staining:
-
Prepare a cocktail of fluorochrome-conjugated antibodies (anti-CD19, anti-pBtk Y223, anti-pBtk Y551) in permeabilization buffer.
-
Resuspend the fixed and permeabilized cell pellet in the antibody cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 200 µL of Flow Cytometry Staining Buffer.
-
Acquire data on a flow cytometer. Collect at least 50,000-100,000 events per sample.
-
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter.
-
Within the lymphocyte gate, identify the B-cell population by gating on CD19-positive cells.
-
Analyze the median fluorescence intensity (MFI) of pBtk (Y223) and pBtk (Y551) within the CD19+ gate for each condition.
-
Calculate the percent inhibition of phosphorylation relative to the stimulated DMSO control.
-
Protocol 2: Analysis of Downstream Signaling (pPLCγ2) in a B-cell Lymphoma Line (e.g., Ramos)
This protocol is adapted for a B-cell line to assess the effect of this compound on a key downstream substrate of Btk, PLCγ2.
Materials:
-
This compound (10 mM stock in DMSO)
-
Ramos cell line
-
Complete RPMI-1640 medium
-
Goat F(ab')2 Anti-Human IgM
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated antibodies:
-
Anti-pPLCγ2 (Y759)
-
-
Flow Cytometry Staining Buffer
-
96-well U-bottom plate
-
Flow cytometer
Procedure:
-
Cell Culture and Plating:
-
Culture Ramos cells in complete RPMI-1640 medium.
-
Harvest cells in the logarithmic growth phase and adjust the density to 2 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension (2 x 10^5 cells) per well in a 96-well U-bottom plate.
-
-
Inhibitor Treatment:
-
Follow the same procedure as in Protocol 1, step 2.
-
-
Stimulation:
-
Follow the same procedure as in Protocol 1, step 3.
-
-
Fixation and Permeabilization:
-
Follow the same procedure as in Protocol 1, step 4.
-
-
Intracellular Staining:
-
Prepare a solution of anti-pPLCγ2 (Y759) antibody in permeabilization buffer.
-
Resuspend the cell pellet in the antibody solution.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
-
Data Acquisition:
-
Resuspend the cells and acquire data as described in Protocol 1, step 6.
-
-
Data Analysis:
-
Gate on the main cell population based on forward and side scatter.
-
Determine the MFI of pPLCγ2 for each sample.
-
Calculate the dose-dependent inhibition of PLCγ2 phosphorylation by this compound.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low phospho-signal in stimulated control | Inactive stimulating antibody | Use a fresh, validated batch of anti-IgM. |
| Insufficient stimulation time/concentration | Optimize stimulation time (5-20 min) and concentration. | |
| Suboptimal antibody staining | Titrate phospho-specific antibodies for optimal signal-to-noise. | |
| High background in unstimulated control | Non-specific antibody binding | Include an isotype control; ensure adequate washing steps. |
| Pre-activated cells | Ensure cells are properly rested in serum-free media before stimulation. | |
| Inconsistent results between experiments | Variation in cell number | Accurately count cells before plating. |
| Reagent variability | Use consistent lots of reagents and prepare fresh dilutions. | |
| Timing of fixation | Fix cells immediately after stimulation to preserve phosphorylation state. |
By following these detailed protocols and utilizing the provided reference data, researchers can effectively employ this compound as a specific inhibitor to investigate the role of Btk in B-cell biology using flow cytometry.
References
- 1. CGI 1746 | Bruton's Tyrosine Kinase | Tocris Bioscience [tocris.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. adooq.com [adooq.com]
- 6. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 8. cdn.mdedge.com [cdn.mdedge.com]
- 9. The B-cell receptor signaling pathway as a therapeutic target in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research-based flow cytometry assays for pathogenic assessment in the human B-cell biology of gene variants revealed in the diagnosis of inborn errors of immunity: a Bruton’s tyrosine kinase case-study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of BTK Inhibition by CGI-1746
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical enzyme in B-cell receptor (BCR) signaling and is implicated in various B-cell malignancies and autoimmune diseases. CGI-1746 is a potent and selective, reversible inhibitor of BTK that binds to an inactive, non-phosphorylated conformation of the enzyme, preventing its activation.[1][2] This application note provides a detailed protocol for assessing the inhibitory effect of this compound on BTK signaling using Western blotting. The primary endpoints of this assay are the levels of phosphorylated BTK (pBTK) at tyrosine 223 (Tyr223) and total BTK.
Principle of the Assay
Western blotting is a widely used technique to detect specific proteins in a sample. This protocol outlines the treatment of a relevant cell line (e.g., Ramos, a human B-lymphoma cell line) with this compound, followed by cell lysis, protein quantification, separation by SDS-PAGE, transfer to a membrane, and immunodetection of total BTK and pBTK (Tyr223) using specific antibodies. A decrease in the pBTK/total BTK ratio upon treatment with this compound indicates successful inhibition of BTK activity.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound from various studies. This data is crucial for designing dose-response experiments.
| Target | Assay Type | IC50 Value | Reference |
| BTK | In vitro kinase assay | 1.9 nM | [1][3] |
| Anti-IgM-induced human B cell proliferation | Cellular assay | 42 nM | [1] |
| Anti-IgM-induced murine B cell proliferation | Cellular assay | 134 nM | [1] |
| FcγR-induced TNFα production | Cellular assay | 47 nM | |
| FcγR-induced IL-1β production | Cellular assay | 36 nM | |
| FcγR-induced IL-6 production | Cellular assay | 353 nM |
Signaling Pathway Overview
This compound inhibits the autophosphorylation of BTK at Tyr223, a key step in its activation. This, in turn, prevents the phosphorylation and activation of downstream signaling molecules such as phospholipase C gamma 2 (PLCγ2) and extracellular signal-regulated kinase (ERK).
Caption: BTK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the major steps of the Western blot protocol for assessing BTK inhibition.
Caption: Experimental workflow for Western blot analysis of BTK inhibition.
Detailed Experimental Protocol
Materials and Reagents
-
Cell Line: Ramos (human Burkitt's lymphoma) or other suitable B-cell line.
-
BTK Inhibitor: this compound (dissolved in DMSO).
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Lysis Buffer: RIPA buffer (e.g., 25mM Tris-HCl pH 7.6, 150mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.[4][5]
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels (e.g., 4-12% gradient gels).
-
Transfer Buffer: Standard Tris-glycine transfer buffer with 20% methanol.
-
Membrane: Polyvinylidene difluoride (PVDF) membrane.
-
Blocking Buffer: 5% w/v non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). For phospho-antibodies, BSA is generally recommended.[6]
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG (1:2000 to 1:10000 dilution).
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Wash Buffer: TBST.
Procedure
-
Cell Culture and Treatment:
-
Culture Ramos cells in complete RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.
-
Seed cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 1-2 hours. Include a DMSO vehicle control.
-
For activation of the BCR pathway, stimulate cells with anti-human IgM (e.g., 10 µg/mL) for 10 minutes before harvesting.[9]
-
-
Cell Lysis:
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 100-200 µL of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.[10]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (anti-total BTK or anti-pBTK) diluted in blocking buffer overnight at 4°C with gentle agitation.[6]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL working solution according to the manufacturer's instructions and incubate with the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ).
-
Normalize the pBTK signal to the total BTK signal for each sample to determine the relative level of BTK phosphorylation.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal | Insufficient protein loading | Increase the amount of protein loaded per lane. |
| Inactive antibody | Use a new aliquot of antibody; check expiration date. | |
| Inefficient transfer | Verify transfer with Ponceau S staining; optimize transfer time and voltage. | |
| High background | Insufficient blocking | Increase blocking time or change blocking agent. |
| Antibody concentration too high | Titrate primary and secondary antibody concentrations. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody; optimize antibody dilution. |
| Protein degradation | Add fresh protease/phosphatase inhibitors to the lysis buffer. |
Conclusion
This protocol provides a robust framework for evaluating the efficacy of this compound in inhibiting BTK signaling. By quantifying the reduction in BTK autophosphorylation, researchers can accurately assess the compound's cellular activity and determine its potency. Consistent execution of this Western blot protocol will yield reliable and reproducible data for drug development and signal transduction research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. novusbio.com [novusbio.com]
- 5. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 6. Phospho-Btk (Tyr223) Antibody (#5082) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. Btk Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Phospho-Btk (Tyr223) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Phospho-Btk (Tyr223) (D9T6H) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Sample preparation for western blot | Abcam [abcam.com]
Troubleshooting & Optimization
CGI-1746 Solubility: A Technical Guide for Researchers
This technical support guide provides detailed information on the solubility of the Bruton's tyrosine kinase (BTK) inhibitor, CGI-1746, in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). It is designed to assist researchers, scientists, and drug development professionals in preparing and handling this compound for experimental use.
Solubility Data
The solubility of this compound can vary between different batches and suppliers. The following table summarizes the reported solubility data in DMSO and ethanol. It is crucial to consult the certificate of analysis for batch-specific information.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source(s) |
| DMSO | ≥ 29 mg/mL | Not specified | [1] |
| ≥ 50 mg/mL | 86.25 mM | [2] | |
| 25 mg/mL | Not specified | [3] | |
| 2.9 mg/mL | 5 mM | [4] | |
| 100 - 250 mg/mL | 172.5 - 431.26 mM | [5] | |
| Ethanol | 11.59 mg/mL | 20 mM | [6][4] |
| ≥ 6.72 mg/mL | Not specified | ||
| 0.25 mg/mL | Not specified | [3] | |
| 33 - 100 mg/mL | Not specified | [5] |
Note: The molecular weight of this compound is 579.7 g/mol .[6][4]
Experimental Protocols
Preparing a this compound Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO or ethanol
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
-
Warming block or water bath (optional)
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of DMSO or ethanol to achieve the target concentration.
-
Dissolution:
-
Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[2]
Below is a diagram illustrating the workflow for preparing a this compound stock solution.
Caption: Workflow for preparing a this compound stock solution.
Troubleshooting and FAQs
This section addresses common issues encountered when working with this compound.
Q1: My this compound is not dissolving completely in DMSO/ethanol.
A1: Solubility can be influenced by the purity of the compound and the solvent. Here are some troubleshooting steps:
-
Increase Agitation: Continue to vortex or sonicate the solution for a longer duration.[1]
-
Gentle Warming: Warm the solution to 37°C.[1]
-
Use Fresh Solvent: Ensure you are using anhydrous (water-free) DMSO, as moisture can reduce solubility.[2][5]
-
Check the Certificate of Analysis: The solubility can vary between batches. Confirm the recommended solvent and concentration for your specific lot of this compound.
Q2: The this compound precipitated out of solution when I diluted my DMSO stock in aqueous media.
A2: This is a common occurrence for hydrophobic compounds. Here are some strategies to mitigate this:
-
Optimize Final DMSO Concentration: Most cell lines can tolerate up to 0.5% DMSO. Try to keep the final DMSO concentration in your aqueous solution as high as is permissible for your experiment.[7]
-
Serial Dilutions: Perform serial dilutions in your aqueous buffer rather than a single large dilution step.
-
Pluronic F-68: Consider the use of surfactants like Pluronic F-68 in your final aqueous solution to improve compound stability.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For long-term storage, it is recommended to store aliquoted DMSO stock solutions at -80°C for up to two years or -20°C for up to one year.[2] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[2]
Q4: Can I store my this compound solution at room temperature?
A4: It is not recommended to store this compound solutions at room temperature for extended periods. While some compounds in DMSO are stable for months, it is best practice to store stock solutions frozen to ensure compound integrity.[8] If a solution is needed for a full day of experiments, it should be kept on ice when not in use.[7]
Signaling Pathway
This compound is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK).[1][6] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell development, proliferation, and survival. The diagram below illustrates the simplified signaling pathway inhibited by this compound.
Caption: this compound inhibits BTK, blocking downstream signaling.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. CGI 1746 | Bruton's Tyrosine Kinase | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. CGI 1746 | Brutons Tyrosine Kinase (BTK) Inhibitors: R&D Systems [rndsystems.com]
- 7. benchchem.com [benchchem.com]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
improving CGI-1746 stability in cell culture media
Welcome to the technical support center for CGI-1746. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), with an IC50 of 1.9 nM.[1][2][3] BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation and survival.[4][5] this compound inhibits BTK activity by stabilizing an inactive conformation of the enzyme, thereby blocking both its auto- and trans-phosphorylation, which are necessary for its activation.[1][2] This selective inhibition of BTK leads to the suppression of B-cell proliferation and cytokine production.[1][3][6]
Q2: How should I prepare and store stock solutions of this compound?
A2: Proper preparation and storage of stock solutions are critical for maintaining the stability and activity of this compound.
-
Solvent Selection: this compound is soluble in DMSO (up to 25 mg/ml) and ethanol (B145695) (up to 20 mM).[3][6] For most cell culture applications, DMSO is the recommended solvent for preparing a high-concentration stock solution.
-
Stock Solution Preparation: To prepare a stock solution, dissolve this compound powder in high-purity, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 5.8 mg of this compound (MW: 579.69 g/mol ) in 1 mL of DMSO.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[7] When stored properly, the solid form of the inhibitor can be stored at -20°C for up to 3 years.[8]
Q3: What is the recommended final concentration of DMSO in my cell culture experiments?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A final DMSO concentration of less than 0.1% is generally considered safe for most cell lines.[7][8] However, some robust cell lines can tolerate up to 0.5%. It is crucial to include a vehicle control (medium with the same final DMSO concentration used for the inhibitor) in your experiments to account for any effects of the solvent on cell viability and function.[8]
Q4: I observed precipitation when diluting my this compound stock solution into the cell culture medium. What should I do?
A4: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic small molecules like this compound. Here are some steps to address this:
-
Lower the Final Concentration: The concentration of this compound in your experiment may be exceeding its aqueous solubility limit. Try using a lower final concentration.
-
Use a Pre-warmed Medium: Adding the DMSO stock to a pre-warmed (37°C) cell culture medium can sometimes improve solubility.
-
Increase Mixing: Ensure rapid and thorough mixing of the stock solution into the medium.
-
Consider a Co-solvent: For challenging situations, a co-solvent system might be necessary, but this should be approached with caution due to potential toxicity.[8]
Troubleshooting Guide
This guide provides solutions to specific issues you might encounter when working with this compound in cell culture.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or lower-than-expected inhibitory activity. | Degradation of this compound in cell culture medium. | The stability of small molecules can be affected by factors like pH, temperature, and components in the medium.[9][10][11] Perform a time-course experiment to assess the stability of this compound in your specific medium (see Experimental Protocol below). Consider replenishing the inhibitor with fresh medium for long-term experiments. |
| Binding to plasticware. | Hydrophobic compounds can bind to plastic surfaces, reducing the effective concentration.[9] Use low-protein-binding plates and pipette tips. | |
| Cellular uptake and metabolism. | Cells can internalize and metabolize the inhibitor, leading to a decrease in its extracellular concentration. Analyze cell lysates to determine the extent of cellular uptake. | |
| High levels of cell death, even at low concentrations. | Solvent toxicity. | Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.1%).[7] Always include a vehicle control. |
| Off-target effects. | While this compound is highly selective for BTK, high concentrations may lead to off-target effects.[12] Perform a dose-response experiment to determine the optimal non-toxic concentration range for your cell line. | |
| Compound instability leading to toxic byproducts. | Assess the stability of this compound in your medium. If degradation is observed, toxic byproducts may be forming. | |
| Variability between experimental replicates. | Incomplete solubilization. | Ensure the stock solution is fully dissolved. Briefly sonicate if necessary.[2] Prepare fresh dilutions for each experiment. |
| Inconsistent handling. | Ensure precise and consistent timing for all experimental steps, including inhibitor addition and sample collection.[9] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol allows you to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Your cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS)
-
Sterile, low-protein-binding microcentrifuge tubes or a 24-well plate
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector
Procedure:
-
Prepare Working Solution: Dilute the this compound stock solution in your cell culture medium to the final working concentration you plan to use in your experiments (e.g., 1 µM). Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the working solution into sterile tubes or wells of a plate. Place them in a 37°C incubator with 5% CO₂.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot for analysis. The 0-hour time point should be collected immediately after preparation.
-
Sample Processing: For each time point, precipitate proteins by adding 2 volumes of cold acetonitrile (B52724) containing an internal standard. Vortex and centrifuge at high speed for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of this compound using a validated HPLC-UV or LC-MS method.
-
Data Interpretation: Plot the concentration of this compound versus time to determine its stability profile in your cell culture medium.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the BTK signaling pathway and a general workflow for troubleshooting this compound stability issues.
Caption: BTK is a key component of the B-cell receptor signaling pathway.
Caption: A logical workflow for troubleshooting this compound stability issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scitechnol.com [scitechnol.com]
- 11. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of proteolytic and ATPase activities of the proteasome by the BTK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
CGI-1746 proteasome inhibition troubleshooting
Technical Support Center: CGI-1746
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving this compound. Recent findings have highlighted that this compound, in addition to being a potent Bruton's tyrosine kinase (Btk) inhibitor, also functions as a dual inhibitor of the 26S proteasome. This off-target activity is a critical consideration for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is Bruton's tyrosine kinase (Btk), a key enzyme in B-cell receptor signaling. It is a potent and highly selective reversible inhibitor of Btk with an IC50 of 1.9 nM.[1][2]
Q2: I am observing effects in my experiment that are not consistent with Btk inhibition alone. What could be the cause?
A2: Recent studies have revealed that this compound has a significant off-target effect as an inhibitor of the 26S proteasome.[3][4][5] It inhibits both the ATPase activity of the 19S regulatory particle and all three peptidase activities (chymotrypsin-like, trypsin-like, and caspase-like) of the 20S core particle.[3][4] This can lead to cellular effects characteristic of proteasome inhibitors, such as the accumulation of ubiquitinated proteins and induction of the unfolded protein response (UPR).[4][6]
Q3: How does the proteasome-inhibitory activity of this compound compare to other known proteasome inhibitors?
A3: While this compound does inhibit the proteasome, its potency and mechanism may differ from dedicated proteasome inhibitors like bortezomib (B1684674) or carfilzomib (B1684676). For instance, this compound is unique in that it inhibits both the ATPase and peptidase activities of the proteasome.[3] This dual inhibition is a novel mechanism not seen with many other proteasome inhibitors.[3][5]
Q4: In my cell viability assays, this compound is showing broader cytotoxicity than expected for a Btk inhibitor. Why might this be?
A4: The cytotoxicity of this compound in cell lines that do not express Btk, or its synergistic effect with other proteasome inhibitors, can be attributed to its off-target proteasome inhibition.[3][4] Proteasome inhibition is a known mechanism for inducing apoptosis in a wide range of cell types, particularly cancer cells that are highly dependent on proteasome function for survival.[6][7]
Q5: What are the recommended negative and positive controls for experiments with this compound?
A5: To dissect the effects of Btk versus proteasome inhibition, it is recommended to use the following controls:
-
Negative Control (for Btk inhibition): A structurally similar but inactive analog of this compound, if available. Alternatively, use a different, highly selective Btk inhibitor that does not inhibit the proteasome.
-
Positive Control (for Btk inhibition): A well-characterized Btk inhibitor like ibrutinib (B1684441). However, be aware that ibrutinib also has off-target effects, though different from this compound.[3][8]
-
Positive Control (for proteasome inhibition): A known proteasome inhibitor such as MG-132, bortezomib, or carfilzomib to compare the cellular phenotype.[6]
-
Cell Line Controls: Utilize cell lines with and without Btk expression to differentiate Btk-dependent and independent effects.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Western Blot Results
-
Problem: Accumulation of high molecular weight ubiquitinated proteins, or unexpected changes in the levels of proteins known to be degraded by the proteasome (e.g., p53, IκBα).
-
Cause: This is a classic hallmark of proteasome inhibition.[4] The off-target effect of this compound on the 26S proteasome is likely responsible.
-
Solution:
-
Confirm Proteasome Inhibition: Perform a proteasome activity assay on cell lysates treated with this compound.
-
Comparative Analysis: Run parallel experiments with a known proteasome inhibitor (e.g., MG-132) to see if the observed phenotype is comparable.
-
Dose-Response: Perform a dose-response experiment to determine if the accumulation of ubiquitinated proteins correlates with the concentration of this compound.
-
Issue 2: Discrepancies in Cellular Phenotypes (e.g., Apoptosis, Cell Cycle Arrest)
-
Problem: Observing apoptosis or cell cycle arrest in cell lines that are not dependent on the Btk signaling pathway.
-
Cause: Proteasome inhibition can induce apoptosis and cell cycle arrest in a Btk-independent manner.[6][7] This is a common mechanism of action for many anti-cancer drugs.
-
Solution:
-
Pathway Analysis: Investigate markers of apoptosis and cell cycle arrest that are downstream of proteasome inhibition, such as the activation of caspases and changes in cyclin levels.
-
Btk Knockdown/Knockout: Use siRNA or CRISPR to deplete Btk in your cells of interest. If treatment with this compound still produces the same phenotype in Btk-deficient cells, the effect is likely due to proteasome inhibition.
-
Consult IC50 Values: Compare the effective concentration of this compound in your assay with its known IC50 values for Btk and proteasome inhibition to infer the likely target.
-
Quantitative Data Summary
Table 1: IC50 Values for this compound
| Target | Assay Type | IC50 (nM) | Reference |
| Btk | Enzymatic Assay | 1.9 | [1][2] |
| Anti-IgM-induced human B cell proliferation | Cellular Assay | 42 | [1] |
| Anti-IgM-induced murine B cell proliferation | Cellular Assay | 134 | [1] |
| FcγR-induced IL-1β production | Cellular Assay | 36 | |
| FcγR-induced TNFα production | Cellular Assay | 47 | |
| FcγR-induced IL-6 production | Cellular Assay | 353 | |
| 26S Proteasome (Chymotrypsin-like) | Enzymatic Assay | Higher than for Btk | [3] |
| 26S Proteasome (Trypsin-like) | Enzymatic Assay | Higher than for Btk | [3] |
| 26S Proteasome (Caspase-like) | Enzymatic Assay | Higher than for Btk | [3] |
| 26S Proteasome (ATPase) | Enzymatic Assay | Concentration-dependent | [3] |
Experimental Protocols
Protocol 1: In-Cell Proteasome Activity Assay
This protocol is adapted from commercially available kits and published methods.[9][10]
Objective: To measure the chymotrypsin-like activity of the proteasome in cells treated with this compound.
Materials:
-
Cells of interest
-
This compound
-
Proteasome inhibitor (Positive Control, e.g., MG-132)
-
DMSO (Vehicle Control)
-
Proteasome Assay Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM MgCl2, 0.5 mM EDTA, 2 mM ATP, 1 mM DTT)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
96-well black, clear-bottom plates
-
Fluorometric plate reader (Ex/Em = 350/440 nm)
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound, MG-132 (e.g., 10 µM), or DMSO for the desired time.
-
Cell Lysis: Wash cells with cold PBS and lyse with Proteasome Assay Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, add 20-50 µg of protein lysate to each well. Adjust the volume with lysis buffer.
-
Substrate Addition: Add the fluorogenic substrate Suc-LLVY-AMC to each well to a final concentration of 40-100 µM.
-
Measurement: Immediately place the plate in a fluorometric plate reader pre-warmed to 37°C. Measure the fluorescence every 5 minutes for 60-120 minutes.
-
Data Analysis: Calculate the rate of AMC release (slope of the linear portion of the fluorescence curve). Normalize the activity to the protein concentration. Compare the activity in this compound-treated cells to the vehicle and positive controls.
Visualizations
Caption: Dual inhibitory action of this compound on Btk and the 26S proteasome.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Inhibition of proteolytic and ATPase activities of the proteasome by the BTK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of proteolytic and ATPase activities of the proteasome by the BTK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel mechanism of inhibition of the proteasome by Bruton’s Tyrosine Kinase inhibitors [auetd.auburn.edu]
- 6. Different Strategies to Overcome Resistance to Proteasome Inhibitors—A Summary 20 Years after Their Introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. Proteasome activity assay [bio-protocol.org]
Technical Support Center: Optimizing CGI-1746 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of CGI-1746 for in vitro studies. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful application of this potent and selective Bruton's tyrosine kinase (BTK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and highly selective, reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] It functions by binding to the unphosphorylated form of BTK, stabilizing it in an inactive conformation and thereby inhibiting both its auto- and trans-phosphorylation, which are essential steps for its enzymatic activity.[2][3][4]
Q2: What are the typical starting concentrations for in vitro experiments with this compound?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on its IC₅₀ values, a good starting point for cell-based assays is in the low nanomolar to low micromolar range. For enzymatic assays, concentrations around the IC₅₀ for BTK (1.9 nM) are recommended.[1][2][3][4][5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: What is the solubility of this compound?
A3: this compound is soluble in DMSO at concentrations of ≥ 50 mg/mL.[6] It is also soluble in ethanol (B145695) up to 20 mM and in DMSO up to 5 mM. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it in the culture medium to the final desired concentration. The final DMSO concentration in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Q4: How should I store this compound stock solutions?
A4: Stock solutions of this compound should be stored at -20°C or -80°C for long-term stability.[6] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is highly selective for BTK, some studies have reported off-target effects, particularly at higher concentrations. Notably, this compound has been shown to inhibit the peptidase and ATPase activities of the 26S proteasome.[4] This is an important consideration when interpreting experimental results, especially if unexpected cellular effects are observed.
Data Presentation
Table 1: Reported IC₅₀ Values for this compound
| Target/Process | System | IC₅₀ Value |
| BTK (enzymatic assay) | Purified enzyme | 1.9 nM[1][2][3][4][5] |
| Anti-IgM-induced human B cell proliferation | Human B cells | 42 nM[2][3] |
| Anti-IgM-induced murine B cell proliferation | Murine B cells | 134 nM[2][3] |
| Proliferation of human CD27+IgG+ B cells | Human tonsil B cells | 112 nM (average)[2][3] |
| FcγR-induced TNFα production | Macrophages | 47 nM[1] |
| FcγR-induced IL-1β production | Macrophages | 36 nM[1] |
| FcγR-induced IL-6 production | Macrophages | 353 nM[1] |
Mandatory Visualizations
Caption: BTK Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow for this compound.
Experimental Protocols
Protocol 1: Determining the IC₅₀ of this compound on B-Cell Proliferation
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the proliferation of B-cells stimulated with an anti-IgM antibody.
Materials:
-
B-lymphocyte cell line (e.g., Ramos) or primary B-cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
DMSO
-
Anti-IgM antibody
-
Cell proliferation assay kit (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Preparation: Culture B-cells in RPMI-1640 medium to the desired density. Ensure cells are in the logarithmic growth phase.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain a range of working concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO only).
-
Cell Seeding: Seed 5 x 10⁴ cells per well in a 96-well plate in a volume of 50 µL.
-
Treatment: Add 25 µL of the this compound working solutions to the respective wells.
-
Stimulation: Add 25 µL of anti-IgM antibody (final concentration, e.g., 10 µg/mL) to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Proliferation Assay: Perform the cell proliferation assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control and plot the percentage of inhibition against the log of the this compound concentration. Calculate the IC₅₀ value using a suitable software package.
Protocol 2: Western Blot Analysis of BTK Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on BTK phosphorylation in a cellular context.
Materials:
-
Cell line expressing BTK (e.g., Ramos)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
DMSO
-
Stimulating agent (e.g., anti-IgM or pervanadate)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and grow to 80-90% confluency. Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 1-2 hours. Include a vehicle control.
-
Stimulation: Stimulate the cells with anti-IgM (e.g., 10 µg/mL) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Image Acquisition and Analysis: Capture the image using an imaging system. Quantify the band intensities and normalize the phospho-BTK signal to the total BTK and loading control signals.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibition observed | - this compound concentration is too low.- Inactive compound due to improper storage.- Cell line is not sensitive to BTK inhibition.- Assay conditions are not optimal. | - Perform a wider dose-response curve (e.g., from pM to µM range).- Use a fresh aliquot of this compound.- Confirm BTK expression and pathway activity in your cell line.- Optimize incubation time and stimulant concentration. |
| High background or non-specific effects | - High concentration of this compound leading to off-target effects.- DMSO concentration is too high.- Cell stress or death. | - Lower the concentration of this compound.- Ensure the final DMSO concentration is ≤ 0.1%.- Check cell viability with a trypan blue exclusion assay. |
| Inconsistent results between experiments | - Variation in cell passage number or density.- Inconsistent incubation times.- Pipetting errors. | - Use cells within a consistent passage number range and seed at the same density.- Standardize all incubation times.- Calibrate pipettes and use consistent pipetting techniques. |
| Precipitation of this compound in media | - Poor solubility at the working concentration. | - Ensure the final DMSO concentration is sufficient to maintain solubility.- Warm the media slightly before adding the this compound stock solution.- Prepare fresh dilutions for each experiment. |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of proteolytic and ATPase activities of the proteasome by the BTK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. medchemexpress.com [medchemexpress.com]
CGI-1746 Cytotoxicity in Primary Cell Cultures: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CGI-1746 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective, reversible inhibitor of Bruton's tyrosine kinase (Btk), with an IC50 of 1.9 nM.[1][2] It functions by stabilizing an inactive, nonphosphorylated conformation of the Btk enzyme, thereby inhibiting both the auto- and transphosphorylation steps necessary for its activation.[1][3] This targeted inhibition of Btk disrupts B-cell receptor signaling.
Q2: What are the known off-target effects of this compound?
While highly selective for Btk, this compound has been shown to have off-target effects, most notably the inhibition of the 26S proteasome.[4] It inhibits both the peptidase and ATPase activities of the proteasome.[4] This is a distinct feature compared to other Btk inhibitors and can contribute to its cytotoxic effects, particularly in synergy with proteasome inhibitors.[4][5][6]
Q3: In which primary cell types has this compound shown activity?
This compound has demonstrated activity in various primary immune cells, including:
-
B cells: It inhibits anti-IgM-induced proliferation of both murine and human B cells.[1][3]
-
Macrophages: It blocks the production of FcγR-induced cytokines such as TNFα, IL-1β, and IL-6.[1][3]
-
Monocytes: It potently inhibits the production of TNFα and IL-1β.[1][3]
Q4: Is this compound cytotoxic or cytostatic?
The effect of this compound can be context-dependent. Its primary mechanism of inhibiting Btk in B cells leads to a block in proliferation, which is a cytostatic effect.[1][3] However, its off-target inhibition of the proteasome can induce cytotoxicity, especially when combined with other agents or in cell types sensitive to proteasome stress.[4] Some studies have noted that this compound does not induce cell death as effectively as irreversible BTK inhibitors at the same concentrations in certain cancer cell lines.[1]
Troubleshooting Guide
Issue 1: Higher than expected cytotoxicity in my primary cell culture.
-
Possible Cause 1: Off-target proteasome inhibition.
-
Troubleshooting Step: Be aware that this compound inhibits the 26S proteasome.[4] This can lead to cytotoxicity in cells sensitive to proteasome inhibition. Consider reducing the concentration of this compound or the incubation time.
-
-
Possible Cause 2: Synergistic effects with other media components.
-
Troubleshooting Step: Review all components in your cell culture media. Some components may sensitize cells to proteasome inhibition. If possible, test the cytotoxicity of this compound in a simpler, defined medium.
-
-
Possible Cause 3: Primary cell health.
-
Troubleshooting Step: Ensure your primary cells are healthy and within a low passage number. Stressed or senescent primary cells can be more susceptible to drug-induced cytotoxicity.
-
Issue 2: Inconsistent IC50 values between experiments.
-
Possible Cause 1: Variability in primary cell donors.
-
Troubleshooting Step: Primary cells from different donors can exhibit significant biological variability. Whenever possible, use cells from the same donor for a set of comparative experiments. If using multiple donors, analyze the data for each donor separately before pooling.
-
-
Possible Cause 2: Inconsistent cell seeding density.
-
Troubleshooting Step: Ensure a consistent and accurate cell seeding density across all wells and plates. Use a cell counter for accuracy. Uneven cell distribution can lead to significant variations in results.
-
-
Possible Cause 3: "Edge effect" in microplates.
-
Troubleshooting Step: The outer wells of a 96-well plate are prone to evaporation, which can alter the effective concentration of this compound. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media to maintain humidity.
-
Issue 3: Little to no effect observed at expected active concentrations.
-
Possible Cause 1: Low expression of Btk in the target primary cells.
-
Troubleshooting Step: Confirm the expression of Btk in your primary cell type using techniques like flow cytometry or western blotting. This compound's primary on-target effect is dependent on the presence of Btk.
-
-
Possible Cause 2: Inappropriate assay endpoint.
-
Troubleshooting Step: As this compound can be cytostatic, assays that measure metabolic activity or proliferation (e.g., MTT, BrdU) may be more sensitive for detecting its effects on B cell proliferation than direct cytotoxicity assays (e.g., LDH release).
-
-
Possible Cause 3: Insufficient incubation time.
-
Troubleshooting Step: The effects of this compound, particularly its cytostatic effects, may take time to manifest. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period for your specific primary cells and experimental question.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Primary Cell Cultures
| Cell Type | Species | Assay | IC50 (nM) | Reference |
| B cells (anti-IgM induced proliferation) | Human | Proliferation Assay | 42 | [1][3] |
| B cells (anti-IgM induced proliferation) | Murine | Proliferation Assay | 134 | [1][3] |
| CD27+IgG+ B cells | Human | Proliferation Assay | 112 (average) | [1][3] |
| Macrophages (TNFα production) | Human | Cytokine Production Assay | 25-47 | [1][2] |
| Macrophages (IL-1β production) | Human | Cytokine Production Assay | 36 | [2] |
| Macrophages (IL-6 production) | Human | Cytokine Production Assay | 353 | [2] |
| Monocytes (TNFα production) | Human | Cytokine Production Assay | Potent Inhibition | [1][3] |
| Monocytes (IL-1β production) | Human | Cytokine Production Assay | Potent Inhibition | [1][3] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted for assessing the effect of this compound on the viability of primary immune cells.
Materials:
-
Primary cells of interest (e.g., PBMCs, isolated B cells)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom sterile plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^5 to 5 x 10^5 cells/well for PBMCs) in 100 µL of complete culture medium.[7] Include wells for vehicle control (DMSO) and untreated controls.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired final concentrations to the appropriate wells. Ensure the final DMSO concentration is non-toxic (typically <0.1%).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by gentle pipetting to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Primary cells and culture reagents
-
This compound
-
96-well plates
-
Commercial LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time.
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, based on the absorbance readings of the experimental, spontaneous release, and maximum release wells.
Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Primary cells and culture reagents
-
This compound
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit with PI
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat primary cells with this compound for the desired duration.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population may be small).
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of proteolytic and ATPase activities of the proteasome by the BTK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of proteolytic and ATPase activities of the proteasome by the BTK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel mechanism of inhibition of the proteasome by Bruton’s Tyrosine Kinase inhibitors [auetd.auburn.edu]
- 7. echemi.com [echemi.com]
Technical Support Center: Overcoming CGI-1746 Precipitation in Aqueous Solutions
Welcome to the technical support center for CGI-1746. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges associated with the aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I dilute my DMSO stock solution into an aqueous buffer?
A1: This is a common issue for many kinase inhibitors, including this compound, which are often hydrophobic in nature. This compound is highly soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) but has low aqueous solubility. When the DMSO stock is diluted into an aqueous buffer, the abrupt change in solvent polarity causes the compound to "crash out" or precipitate as it exceeds its solubility limit in the aqueous environment. The final concentration of DMSO is a critical factor; keeping it as low as possible (ideally below 0.5%) is recommended, though this may not always prevent precipitation for highly insoluble compounds.
Q2: How does pH affect the solubility of this compound?
Q3: What are the best initial solvents for preparing a this compound stock solution?
A3: Based on available data, high-purity, anhydrous DMSO is the most common and effective solvent for preparing a concentrated stock solution of this compound.[1] It has been shown to be soluble up to 5 mM in DMSO.[2] Ethanol is another option, with solubility reported up to 20 mM.[2]
Q4: Can I use heat or sonication to dissolve my this compound?
A4: Yes, gentle warming and/or sonication can be used to aid in the dissolution of this compound if precipitation occurs during the preparation of solutions.[1] However, it is crucial to be cautious with temperature, as excessive heat may degrade the compound. It is recommended to check the compound's stability at elevated temperatures if this approach is used.
Troubleshooting Guides
Issue 1: Immediate precipitation upon dilution of DMSO stock in aqueous buffer.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous buffer exceeds its solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific buffer. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of aqueous buffer causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in the aqueous buffer. Add the stock solution dropwise while gently vortexing the buffer to ensure gradual mixing. |
| Low Temperature of Media | The solubility of this compound may be lower in cold aqueous solutions. | Always use pre-warmed (e.g., 37°C) aqueous buffers or cell culture media for dilutions. |
| High Final DMSO Concentration | While counterintuitive, a higher final DMSO concentration can sometimes lead to precipitation if the compound has complex solubility behavior. Conversely, too low a DMSO concentration will certainly cause precipitation. | Aim for a final DMSO concentration of <0.5% in your assay.[3] However, if precipitation persists, you may need to empirically determine the optimal DMSO concentration for your specific experimental conditions. |
Issue 2: Delayed precipitation observed after hours or days of incubation.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may degrade over time in an aqueous environment, and the degradation products may be less soluble. | Prepare fresh working solutions of this compound for each experiment and use them promptly. For long-term experiments, consider replacing the media with freshly prepared compound-containing media at regular intervals. |
| Interaction with Media Components | This compound may interact with salts, proteins (especially in serum-containing media), or other components, forming insoluble complexes. | If using serum-containing media, try reducing the serum percentage. If possible, test different basal media formulations. |
| Evaporation of Media | In long-term cultures, evaporation can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification in the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
| pH Shift in Culture Media | Cell metabolism can cause the pH of the culture medium to change over time, which could affect the solubility of this compound. | Use a buffered medium and monitor the pH of your culture, especially in long-term experiments. |
Quantitative Data Summary
Note: Specific experimental data on the aqueous solubility of this compound across a range of pH values and in different buffers is limited in publicly available literature. The following tables provide illustrative data based on the expected behavior of similar hydrophobic, weakly basic kinase inhibitors and published formulation components for this compound.
Table 1: Solubility of this compound in Different Solvents
| Solvent | Reported Solubility | Reference |
| DMSO | ≥ 50 mg/mL (86.25 mM) | [1] |
| DMSO | up to 5 mM | [2] |
| Ethanol | up to 20 mM | [2] |
Table 2: Example Formulations for In Vivo Use Suggesting Potential Solubilizing Agents
| Formulation Composition | Resulting Solubility/State | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.31 mM); Clear solution | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (4.31 mM); Suspended solution (requires sonication) | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.31 mM); Suspended solution | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, high-purity anhydrous DMSO.
-
Procedure: a. Equilibrate the vial of this compound powder to room temperature before opening. b. Add the calculated volume of DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM). c. Cap the vial tightly and vortex thoroughly for 1-2 minutes to dissolve the powder. d. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C may also be applied. e. Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays
-
Materials: this compound DMSO stock solution, pre-warmed (37°C) aqueous buffer (e.g., PBS, cell culture medium).
-
Procedure (Serial Dilution Method): a. Create an intermediate dilution of the this compound stock solution in DMSO if a very low final concentration is required. b. Pre-warm the aqueous buffer to 37°C. c. To prepare the highest concentration of your working solution, add a small volume of the DMSO stock to the pre-warmed buffer while gently vortexing. The final DMSO concentration should ideally be below 0.5%. d. For subsequent lower concentrations, perform serial dilutions from the highest concentration working solution using the pre-warmed aqueous buffer. e. Visually inspect each dilution for any signs of precipitation. f. Use the prepared working solutions immediately.
Protocol 3: Workflow for Determining Maximum Soluble Concentration
This workflow helps to empirically determine the highest concentration of this compound that remains soluble in your specific aqueous buffer.
Caption: Workflow for determining the maximum soluble concentration of this compound.
Signaling Pathway
This compound is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which plays a central role in B-cell proliferation, differentiation, and survival.
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
References
CGI-1746 degradation under experimental conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the handling, storage, and troubleshooting of experiments involving CGI-1746. While specific degradation pathways for this compound are not extensively documented in publicly available literature, this guide offers best practices based on general chemical principles and manufacturer recommendations to ensure the integrity and optimal performance of the compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: For long-term stability, this compound stock solutions should be stored at -80°C for up to two years or at -20°C for up to one year. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q2: How should I prepare a stock solution of this compound?
A: this compound is soluble in DMSO. For instance, a 10 mM stock solution can be prepared by dissolving the appropriate mass of this compound in 100% DMSO. If you observe any precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution.
Q3: Is it necessary to prepare fresh working solutions for each experiment?
A: Yes, for in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use. For in vitro assays, preparing fresh dilutions from your frozen stock solution for each experiment is a best practice to ensure consistency and avoid issues with compound degradation.
Q4: Can I store this compound in an aqueous buffer?
A: Storing small molecules in aqueous buffers for extended periods is generally not recommended as it can lead to hydrolysis. You should prepare fresh aqueous dilutions for each experiment from a DMSO stock.
Q5: How can I minimize the potential for this compound degradation during my experiments?
A: To minimize degradation, protect the compound from light by using amber vials or by wrapping the vials in foil. Avoid prolonged exposure to ambient light on the benchtop. Additionally, maintain the pH of your experimental solutions within a stable range, as extreme pH can catalyze degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or weaker than expected activity | Compound Degradation: The compound may have degraded due to improper storage, repeated freeze-thaw cycles, or exposure to light. | Prepare a fresh working solution from a new aliquot of your stock solution. If the problem persists, consider preparing a fresh stock solution from the solid compound. Review your storage and handling procedures to ensure they align with best practices. |
| Incorrect Concentration: Errors in dilution calculations or pipetting can lead to a lower than expected final concentration. | Double-check all calculations and ensure your pipettes are properly calibrated. | |
| Precipitation observed in the working solution | Poor Solubility: The concentration of this compound in the aqueous buffer may exceed its solubility limit. | Ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced artifacts. The use of solubilizing agents like PEG300 and Tween-80 can improve solubility in aqueous solutions. |
| Temperature Effects: The compound may be less soluble at lower temperatures. | When thawing a stock solution, allow it to come to room temperature completely and vortex gently to ensure it is fully dissolved before making dilutions. | |
| Change in color of the stock solution | Oxidation or Degradation: A color change can indicate that the compound has oxidized or degraded. | Discard the solution and prepare a fresh stock. To prevent oxidation, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing for long-term storage. |
Data Presentation
Table 1: Storage and Stability of this compound Stock Solutions
| Storage Temperature | Recommended Storage Duration | Key Considerations |
| -80°C | Up to 2 years | Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Notes |
| DMSO | ≥ 2.5 mg/mL (4.31 mM) | A clear solution is achievable. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.31 mM) | Yields a clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (4.31 mM) | Results in a suspended solution; may require sonication. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.31 mM) | Results in a suspended solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound (solid), 100% DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Weigh the required amount of this compound. The molecular weight of this compound is 579.69 g/mol . b. Add the appropriate volume of DMSO to achieve a 10 mM concentration. c. Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used if necessary. d. Aliquot the stock solution into single-use, light-protected vials. e. Store the aliquots at -20°C or -80°C.
Protocol 2: General Workflow for Assessing Compound Stability
This protocol outlines a general approach to assess the stability of a small molecule like this compound under specific experimental conditions.
-
Preparation: Prepare a fresh solution of this compound in the desired experimental buffer at the working concentration.
-
Time Zero Analysis: Immediately analyze a sample of the solution using a suitable analytical method (e.g., HPLC-UV) to determine the initial concentration and purity.
-
Incubation: Incubate the remaining solution under the experimental conditions (e.g., 37°C, exposure to light).
-
Time Point Analysis: At various time points (e.g., 1, 2, 4, 8, 24 hours), take samples of the solution and analyze them using the same analytical method.
-
Data Analysis: Compare the concentration and purity of this compound at each time point to the time-zero measurement to determine the rate of degradation.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for this compound.
Validation & Comparative
A Comparative Guide to CGI-1746 and Other BTK Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Bruton's tyrosine kinase (BTK) inhibitor CGI-1746 with other prominent BTK inhibitors, supported by experimental data. This document outlines the efficacy, selectivity, and mechanisms of action, presenting quantitative data in structured tables and detailing experimental methodologies.
This compound is a potent and highly selective, reversible inhibitor of BTK.[1][2] Unlike the first-generation inhibitor ibrutinib (B1684441) and second-generation inhibitors such as acalabrutinib (B560132) and zanubrutinib (B611923) which form a covalent bond with the Cysteine 481 residue in the BTK active site, this compound binds non-covalently.[3][4] This reversible mechanism of action may offer a different pharmacological profile and potential advantages in certain therapeutic contexts.
Biochemical Potency and Selectivity
| Inhibitor | Type | BTK IC50 (nM) | Selectivity Notes |
| This compound | Reversible | 1.9[1][2] | ~1,000-fold selectivity over Tec and Src family kinases.[1] |
| Ibrutinib | Covalent | 0.5[4] | Potent inhibitor of other kinases including TEC, EGFR, and SRC family members.[4] |
| Acalabrutinib | Covalent | <10 | Higher selectivity than ibrutinib with minimal off-target activity.[4][5] |
| Zanubrutinib | Covalent | <10 | High selectivity, greater than ibrutinib.[4][6] |
Cellular Activity
In cellular assays, this compound effectively inhibits B-cell signaling. It has been shown to block B-cell receptor (BCR)-induced proliferation in both murine and human B-cells.[1] However, in a direct comparison with the covalent BTK inhibitor QL47 and ibrutinib in Ramos and U2932 B-cell lymphoma cell lines, this compound was found to be considerably less potent in inhibiting cell proliferation.[3] This highlights that biochemical potency does not always directly translate to cellular efficacy, which can be influenced by factors such as cell permeability and engagement with the target in a complex cellular environment.
| Inhibitor | Cell Line | Anti-Proliferation GI50 (nM) |
| This compound | Ramos | >10,000[3] |
| U2932 | >10,000[3] | |
| Ibrutinib | Ramos | 1,300[3] |
| U2932 | 1,100[3] | |
| QL47 | Ramos | 370[3] |
| U2932 | 200[3] |
In Vivo Efficacy
Preclinical studies in animal models of autoimmune disease have demonstrated the in vivo efficacy of this compound. In a mouse model of collagen-induced arthritis (CIA), a model for rheumatoid arthritis, administration of this compound resulted in a significant reduction in disease severity.[1] This suggests that the potent and selective inhibition of BTK by this compound can translate to therapeutic benefit in inflammatory conditions driven by B-cell and myeloid cell activation.
Signaling Pathway and Experimental Workflow
To visually represent the context of BTK inhibition and the methodologies used for evaluation, the following diagrams are provided.
Experimental Protocols
Biochemical BTK Enzyme Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual.[1][7][8][9][10]
-
Reagent Preparation :
-
Prepare 1x Kinase Reaction Buffer: 40mM Tris-HCl (pH 7.5), 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT.[7]
-
Prepare a solution of recombinant human BTK enzyme in 1x Kinase Reaction Buffer.
-
Prepare a solution of the substrate, Poly (4:1 Glu, Tyr), in 1x Kinase Reaction Buffer.
-
Prepare a 2x ATP solution in 1x Kinase Reaction Buffer.
-
Serially dilute the BTK inhibitor (e.g., this compound) in 1x Kinase Reaction Buffer containing 1% DMSO.
-
-
Kinase Reaction :
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO vehicle.
-
Add 2 µL of the BTK enzyme solution.
-
Add 2 µL of the substrate solution.
-
Initiate the reaction by adding 5 µL of the 2x ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection :
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
B-Cell Proliferation Assay (Anti-IgM Stimulation)
This protocol is a generalized method based on common practices for assessing B-cell proliferation.[11][12]
-
Cell Preparation :
-
Isolate primary B-cells from human peripheral blood or mouse spleen using negative selection (magnetic-activated cell sorting).
-
Resuspend the purified B-cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine.
-
-
Assay Setup :
-
Plate the B-cells in a 96-well flat-bottom plate at a density of 1-2 x 10⁵ cells per well.
-
Add serial dilutions of the BTK inhibitor or DMSO vehicle to the wells. Pre-incubate for 1-2 hours.
-
Stimulate the cells by adding anti-IgM antibody (e.g., goat F(ab')₂ anti-human IgM) to a final concentration of 10 µg/mL.
-
-
Proliferation Measurement :
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
For the final 16-18 hours of incubation, add [³H]-thymidine (1 µCi/well) or a non-radioactive alternative like BrdU or CFSE to the wells.
-
Harvest the cells onto a filter mat and measure the incorporation of [³H]-thymidine using a scintillation counter. For BrdU or CFSE, follow the manufacturer's protocol for flow cytometric analysis.
-
-
Data Analysis :
-
Calculate the percentage of proliferation inhibition for each inhibitor concentration compared to the stimulated control.
-
Determine the GI50 (concentration for 50% growth inhibition) value by non-linear regression analysis.
-
In Vivo Collagen-Induced Arthritis (CIA) Model
This protocol provides a general outline for the CIA model in mice to assess the efficacy of BTK inhibitors.[2][13][14][15][16]
-
Induction of Arthritis :
-
Use susceptible mouse strains such as DBA/1J.
-
On day 0, immunize mice intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
On day 21, administer a booster immunization with an emulsion of bovine type II collagen and Incomplete Freund's Adjuvant (IFA).
-
-
Treatment :
-
Begin treatment with the BTK inhibitor (e.g., this compound) or vehicle control around the time of the booster immunization or upon the first signs of arthritis.
-
Administer the compound daily via oral gavage or another appropriate route.
-
-
Efficacy Assessment :
-
Monitor the mice daily for the onset and severity of arthritis.
-
Score each paw based on a scale of 0-4 for inflammation, swelling, and redness. The maximum score per mouse is 16.
-
Measure paw thickness using a caliper.
-
At the end of the study (e.g., day 35-42), collect paws for histological analysis to assess joint damage, inflammation, and cartilage/bone erosion.
-
-
Data Analysis :
-
Compare the mean arthritis scores and paw thickness between the treated and vehicle control groups over time.
-
Analyze histological sections for differences in pathological scores.
-
Statistical analysis (e.g., two-way ANOVA with post-hoc tests) is used to determine the significance of the treatment effect.
-
Conclusion
This compound is a potent and selective reversible BTK inhibitor with demonstrated efficacy in preclinical models of autoimmune disease. Its distinct non-covalent mechanism of action differentiates it from the approved covalent BTK inhibitors. While it shows high biochemical potency, its cellular anti-proliferative activity in some cancer cell lines appears lower than that of covalent inhibitors. Further comparative studies, including comprehensive kinome profiling and head-to-head in vivo efficacy studies, will be crucial to fully elucidate the therapeutic potential of this compound relative to other BTK inhibitors. The detailed experimental protocols provided in this guide offer a framework for such comparative evaluations.
References
- 1. promega.com [promega.com]
- 2. Development of a Bruton’s Tyrosine Kinase (Btk) Inhibitor, ONO-4059: Efficacy in a Collagen Induced Arthritis (CIA) Model Indicates Potential Treatment for Rheumatoid Arthritis (RA) - ACR Meeting Abstracts [acrabstracts.org]
- 3. Proliferative assays for B cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. promega.com [promega.com]
- 8. BTK Kinase Enzyme System [promega.com]
- 9. ulab360.com [ulab360.com]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 11. Protocol for Detection of IL-4 by B-Cell Proliferation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. chondrex.com [chondrex.com]
- 14. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.amsbio.com [resources.amsbio.com]
- 16. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Validating CGI-1746 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of CGI-1746, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). Understanding how this compound interacts with its intended target in a cellular environment is critical for elucidating its mechanism of action and predicting its therapeutic efficacy. This document outlines key experimental approaches, presents comparative data for this compound and other relevant BTK inhibitors, and provides detailed protocols for reproducing these validation studies.
Introduction to this compound and Target Engagement
This compound is a highly selective, reversible inhibitor of BTK, a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling.[1] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases. This compound stabilizes an inactive conformation of BTK, thereby preventing its auto- and trans-phosphorylation, essential steps for its activation. Validating that a compound like this compound engages its target in living cells is a foundational step in drug discovery. It confirms the mechanism of action and provides a quantitative measure of the compound's potency and selectivity in a physiologically relevant context.
Comparative Analysis of Cellular Target Engagement Assays
Several robust methods exist to quantify the interaction of a small molecule inhibitor with its protein target within cells. Below is a comparison of key techniques applicable to this compound and other BTK inhibitors.
Data Presentation: Quantitative Comparison of BTK Inhibitors
Disclaimer: The following data has been compiled from multiple sources. Direct comparison between inhibitors should be made with caution as experimental conditions may have varied between studies.
Table 1: Cellular Potency of BTK Inhibitors
| Compound | Assay Type | Cell Line | IC50 / EC50 (nM) | Reference |
| This compound | FcγR-induced TNFα production | Human Monocytes | 47 | [1] |
| This compound | FcγR-induced IL-1β production | Human Monocytes | 36 | [1] |
| Ibrutinib (B1684441) | BTK Phosphorylation (Y223) | CLL Cells | ~5 | [2][3] |
| Acalabrutinib | BTK Phosphorylation (Y223) | CLL Cells | ~3 | [2][3] |
Table 2: Off-Target Activity of BTK Inhibitors
| Compound | Off-Target | Assay Type | Effect | Reference |
| This compound | Proteasome | Peptidase and ATPase activity assays | Inhibition | [4][5][6] |
| Ibrutinib | EGFR, TEC, SRC family kinases | Various cellular assays | Inhibition | [7][8] |
| Acalabrutinib | Minimal off-target activity on EGFR and SRC family kinases | Various cellular assays | Significantly less inhibition compared to Ibrutinib | [9][2][3] |
Key Experimental Methodologies
Here we detail the principles and workflows of three key methodologies for validating this compound target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that quantitatively measures compound binding to a target protein in live cells.[10] It relies on energy transfer from a NanoLuc® luciferase-fused target protein (donor) to a fluorescently labeled tracer that binds to the same target (acceptor). A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.
Figure 1: Workflow for the NanoBRET Target Engagement Assay.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.[10] In this assay, cells are treated with the compound of interest, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot or other protein detection methods. A shift in the melting curve to a higher temperature indicates target engagement.
Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).
Phospho-Flow Cytometry for Downstream Signaling
Validating target engagement can also be achieved by measuring the inhibition of downstream signaling events. Upon BCR activation, BTK autophosphorylates and subsequently phosphorylates downstream substrates like PLCγ2. A potent BTK inhibitor like this compound should block this phosphorylation cascade. Phospho-flow cytometry allows for the quantification of phosphorylated proteins at the single-cell level.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Acalabrutinib, A Selective Bruton Tyrosine Kinase Inhibitor, with Ibrutinib in Chronic Lymphocytic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSE239482 - Allosteric inhibition of proteolytic and ATPase activities of the proteasome by the BTK inhibitor this compound - OmicsDI [omicsdi.org]
- 5. Inhibition of proteolytic and ATPase activities of the proteasome by the BTK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GEO Accession viewer [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 9. Collection - Data from Comparison of Acalabrutinib, A Selective Bruton Tyrosine Kinase Inhibitor, with Ibrutinib in Chronic Lymphocytic Leukemia Cells - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 10. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
CGI-1746: A Potent and Highly Selective BTK Inhibitor for Research and Drug Discovery
CGI-1746 is a potent, reversible, and highly selective small-molecule inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell signaling pathways. Its high selectivity makes it a valuable tool for researchers studying B-cell mediated processes and a promising candidate for the development of targeted therapies for autoimmune diseases and B-cell malignancies.
This compound exhibits exceptional potency against BTK, with a reported half-maximal inhibitory concentration (IC50) of 1.9 nM and a dissociation constant (Kd) of 1.5 nM.[1][2] What distinguishes this compound is its remarkable selectivity, showing approximately 1,000-fold greater affinity for BTK over other members of the Tec family of kinases and the Src family of kinases.[1][2] This high degree of selectivity minimizes off-target effects, making it a precise instrument for dissecting the specific roles of BTK in cellular signaling.
Comparative Selectivity Against Tec Family Kinases
The Tec family of non-receptor tyrosine kinases, comprising BTK, ITK (Interleukin-2-inducible T-cell kinase), BMX (Bone marrow X kinase), TEC (Tyrosine kinase expressed in hepatocellular carcinoma), and TXK (TXK tyrosine kinase), plays a crucial role in the signaling pathways of various hematopoietic cells. While this compound is a powerful BTK inhibitor, its activity against other Tec family members is significantly lower, underscoring its specificity.
| Kinase | IC50 (nM) | Selectivity vs. BTK (fold) |
| BTK | 1.9 | 1 |
| ITK | >1000 | >526 |
| BMX | >1000 | >526 |
| TEC | >1000 | >526 |
| TXK | >1000 | >526 |
Note: Specific IC50 values for ITK, BMX, TEC, and TXK are not publicly available but are reported to be over 1,000-fold higher than for BTK.
Experimental Protocols
The selectivity and potency of this compound have been determined using various in vitro biochemical assays. These methods are crucial for quantifying the interaction between the inhibitor and the kinase.
Kinase Inhibition Assays (e.g., ADP-Glo™ Kinase Assay)
Biochemical kinase assays are fundamental in determining the IC50 value of an inhibitor. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during a kinase reaction.
Methodology:
-
Reaction Setup: The kinase (e.g., BTK, ITK), a suitable substrate, and ATP are combined in a reaction buffer.
-
Inhibitor Addition: A dilution series of this compound is added to the reaction mixture.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 60 minutes at room temperature).
-
ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert ADP to ATP, which is then measured using a luciferase/luciferin reaction, producing a luminescent signal.
-
Data Analysis: The luminescence is proportional to the amount of ADP produced and thus the kinase activity. IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
Binding Affinity Assays (e.g., LanthaScreen® Eu Kinase Binding Assay)
Binding assays directly measure the affinity of an inhibitor for a kinase. The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
Methodology:
-
Assay Components: The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer that also binds to the kinase's active site.
-
FRET Signal: When both the antibody and the tracer are bound to the kinase, FRET occurs between the europium donor and the fluorescent acceptor on the tracer, generating a signal.
-
Competitive Binding: this compound is introduced to the assay, where it competes with the tracer for binding to the kinase's active site.
-
Signal Reduction: As the concentration of this compound increases, it displaces the tracer, leading to a decrease in the FRET signal.
-
Data Analysis: The reduction in the FRET signal is used to determine the binding affinity (Kd) of the inhibitor.
Signaling Pathways and Experimental Workflow
The Tec family kinases are integral components of downstream signaling from various cell-surface receptors, including B-cell receptors (BCR) and T-cell receptors (TCR). Their activation triggers a cascade of events leading to cellular responses such as proliferation, differentiation, and cytokine release.
Caption: Tec Family Kinase Signaling Pathway and the inhibitory action of this compound on BTK.
The diagram above illustrates a simplified overview of the Tec family kinase signaling cascade. Upon receptor engagement, upstream kinases like Src family kinases and PI3K are activated. These, in turn, phosphorylate and activate the Tec family kinases. The activated Tec kinases then phosphorylate and activate downstream effectors such as Phospholipase C-gamma (PLCγ), leading to the production of second messengers, calcium mobilization, and the activation of transcription factors that drive cellular responses. This compound specifically and potently inhibits BTK, thereby blocking the downstream signaling cascade in B-cells.
Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.
This workflow outlines the key steps involved in assessing the selectivity of a kinase inhibitor like this compound against a panel of kinases. The process begins with the preparation of the compound and the kinase panel, followed by setting up the biochemical assay, incubation, and detection of kinase activity. The final steps involve data analysis to determine IC50 values and a comprehensive assessment of the inhibitor's selectivity.
References
Assessing the Specificity of CGI-1746 in Kinase Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Bruton's tyrosine kinase (BTK) inhibitor CGI-1746 with other alternatives, supported by experimental data. Understanding the specificity of a kinase inhibitor is paramount for predicting its efficacy and potential off-target effects.
This compound is a potent and highly selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3] Its high specificity suggests a potentially favorable safety profile compared to less selective inhibitors. This guide will delve into the quantitative data on its kinase specificity and compare it with other notable BTK inhibitors: ibrutinib, acalabrutinib (B560132), spebrutinib (B611974) (CC-292), and fenebrutinib (B560142) (GDC-0853).
Kinase Specificity Profile: A Quantitative Comparison
The following table summarizes the kinase selectivity of this compound and its alternatives based on data from KINOMEscan and other kinase profiling assays. The data highlights the on-target potency (IC50 for BTK) and the off-target profile, often measured by the number of other kinases significantly inhibited at a 1 µM concentration.
| Inhibitor | BTK IC50 (nM) | Number of Off-Target Kinases Inhibited (>65% at 1 µM) | Key Off-Targets and Other Notes |
| This compound | 1.9[1][2][3] | Not specified, but noted to be highly selective with ~1,000-fold selectivity over Tec and Src family kinases.[1][2] In a UBI Kinase Profiler of 205 kinases, no other kinase was inhibited at 1 µM. | Has a known off-target effect on the 26S proteasome.[4] |
| Ibrutinib | ~1.5 - 5.1 | High (9.4% of kinome)[5][6] | Inhibits other TEC family kinases (e.g., TEC, ITK, BMX) and EGFR family kinases.[7][8] |
| Acalabrutinib | ~5.1 | Low (1.5% of kinome)[5][6] | Shows minimal off-target activity and is more selective than ibrutinib.[5][8][9][10] |
| Spebrutinib (CC-292) | 0.5[11] | Moderate (8.3% of kinome)[5][6] | Developed to have a more selective profile than first-generation inhibitors.[12] |
| Fenebrutinib (GDC-0853) | Not specified in provided results | Not specified in provided results, but described as highly selective. | A non-covalent inhibitor, which may offer a different off-target profile.[13][14][15][16] |
Experimental Protocols
The assessment of kinase inhibitor specificity is predominantly carried out using large-scale kinase screening platforms. A widely used method is the KINOMEscan™ competition binding assay .
Principle: This assay quantitatively measures the binding of a test compound to a large panel of human kinases. It is an active site-directed competition binding assay. A lower amount of kinase detected bound to the immobilized ligand indicates stronger binding of the test inhibitor.
Methodology:
-
Preparation of Components:
-
A library of human kinases, each tagged with a unique DNA identifier, is utilized.
-
An immobilized ligand that binds to the active site of the kinases is prepared on a solid support (e.g., beads).
-
The test compound (e.g., this compound) is prepared at a specific concentration (commonly 1 µM for single-point screening).
-
-
Competition Binding:
-
The DNA-tagged kinase, the immobilized ligand, and the test compound are incubated together to allow for binding equilibrium to be reached.
-
If the test compound binds to the active site of the kinase, it will compete with the immobilized ligand, reducing the amount of kinase that can bind to the solid support.
-
-
Quantification:
-
Unbound components are washed away.
-
The amount of kinase bound to the solid support is quantified by measuring the amount of its corresponding DNA tag using quantitative PCR (qPCR).
-
-
Data Analysis:
-
The results are expressed as a percentage of the control (vehicle-treated) binding. A lower percentage indicates a higher degree of inhibition by the test compound.
-
"Hits" are typically defined as kinases for which the binding is inhibited by more than a certain threshold (e.g., >65% or >90%) at the tested compound concentration.
-
Visualizing Key Concepts
To better illustrate the context and methodologies described, the following diagrams have been generated.
Caption: Simplified Bruton's tyrosine kinase (BTK) signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Inhibition of proteolytic and ATPase activities of the proteasome by the BTK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collection - Data from Comparison of Acalabrutinib, A Selective Bruton Tyrosine Kinase Inhibitor, with Ibrutinib in Chronic Lymphocytic Leukemia Cells - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 9. Kinase Selectivity | CALQUENCE® (acalabrutinib) 100 mg tablets | For HCPs [calquencehcp.com]
- 10. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spebrutinib (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. roche.com [roche.com]
- 14. biopharma-asia.com [biopharma-asia.com]
- 15. neurologylive.com [neurologylive.com]
- 16. Fenebrutinib, a Bruton’s tyrosine kinase inhibitor, blocks distinct human microglial signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of CGI-1746 and acalabrutinib
A Head-to-Head Comparison of Bruton's Tyrosine Kinase Inhibitors: CGI-1746 and Acalabrutinib (B560132)
In the landscape of targeted therapies for B-cell malignancies and autoimmune diseases, Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target. This guide provides a detailed head-to-head comparison of two notable BTK inhibitors: this compound, a reversible inhibitor, and acalabrutinib, a second-generation covalent inhibitor. This comparison is intended for researchers, scientists, and drug development professionals, offering objective data from preclinical and clinical studies to inform future research and development.
Mechanism of Action and Kinase Selectivity
Both this compound and acalabrutinib are potent inhibitors of BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway essential for B-cell proliferation, trafficking, and survival. However, they exhibit fundamental differences in their binding mechanisms and selectivity profiles.
This compound is a potent and highly selective, reversible small-molecule inhibitor of BTK.[1] It binds to an inactive, nonphosphorylated conformation of the enzyme, inhibiting both the auto- and transphosphorylation steps necessary for its activation.[1][2] This reversible binding mechanism distinguishes it from first- and second-generation BTK inhibitors.
Acalabrutinib is a second-generation, highly selective, potent, and covalent inhibitor of BTK.[3][4] It irreversibly binds to the cysteine residue at position 481 (Cys481) within the active site of BTK.[5] This covalent binding leads to sustained inhibition of BTK activity. Acalabrutinib was developed to have minimal off-target activity, thereby improving its tolerability compared to the first-in-class BTK inhibitor, ibrutinib (B1684441).[3][6][7]
Signaling Pathway of BTK Inhibition
Caption: Simplified B-cell receptor signaling pathway and the inhibitory action of this compound and acalabrutinib on BTK.
Potency and In Vitro Activity
Both inhibitors demonstrate high potency against BTK in biochemical and cell-based assays.
| Parameter | This compound | Acalabrutinib | Reference |
| BTK IC50 | 1.9 nM | 3 nM | [1][5] |
| Binding Type | Reversible | Covalent (to Cys481) | [5] |
| B-cell Proliferation Inhibition (human, IC50) | 42 nM | Not specified | [1][2] |
Selectivity Profile
A key differentiator between BTK inhibitors is their selectivity, which can influence their safety profiles. Off-target inhibition of other kinases has been associated with adverse effects.
This compound exhibits high specificity for BTK, with approximately 1,000-fold selectivity over Tec and Src family kinases.[1][2]
Acalabrutinib was designed for high selectivity and demonstrates minimal off-target activity.[3] Compared to ibrutinib, acalabrutinib has significantly less or no inhibitory activity against several other kinases, including ITK, EGFR, ERBB2, ERBB4, JAK3, and SRC family kinases.[5][8] This improved selectivity is thought to contribute to its favorable safety profile, with a lower incidence of certain adverse events like atrial fibrillation compared to ibrutinib.[6][9]
Kinase Inhibition Experimental Workflow
Caption: General workflow for determining the IC50 and selectivity profile of kinase inhibitors.
Preclinical and Clinical Efficacy
This compound
Preclinical studies have demonstrated the in vivo efficacy of this compound in models of B-cell-dependent diseases. In a mouse model of collagen-induced arthritis, treatment with this compound resulted in a significant reduction in clinical arthritis scores and joint inflammation.[1][2] It also effectively inhibited the production of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-6.[1][2] A notable finding is that this compound also inhibits the peptidase and ATPase activities of the 26S proteasome, an off-target effect not reported for other BTK inhibitors.[10][11]
Acalabrutinib
Acalabrutinib has undergone extensive clinical development and is approved for the treatment of chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and mantle cell lymphoma (MCL).[3][12][13] Clinical trials have consistently demonstrated high overall response rates and durable remissions in both treatment-naïve and relapsed/refractory patient populations.[3][4][14]
| Clinical Trial (Indication) | Comparator | Key Efficacy Outcome | Reference |
| ELEVATE-TN (Treatment-Naïve CLL) | Obinutuzumab + Chlorambucil | Acalabrutinib + Obinutuzumab and Acalabrutinib monotherapy significantly reduced the risk of disease progression or death. | [14] |
| ASCEND (Relapsed/Refractory CLL) | Idelalisib + Rituximab or Bendamustine + Rituximab | Acalabrutinib monotherapy resulted in a 69% relative risk reduction in disease progression or death. | [14] |
| ELEVATE-RR (Relapsed/Refractory CLL) | Ibrutinib | Acalabrutinib was non-inferior to ibrutinib in terms of progression-free survival (38.4 months in both arms). | [9][15] |
| ACE-LY-004 (Relapsed/Refractory MCL) | Single-arm | Overall response rate of 81% (40% complete response). | [3] |
Pharmacokinetics
| Parameter | This compound | Acalabrutinib | Reference |
| Absorption | Not specified | Rapid absorption | [16] |
| Elimination | Not specified | Fast elimination | [16] |
| Metabolism | Not specified | Metabolized by CYP3A to a major active metabolite, ACP-5862. | [17][18] |
| Active Metabolite | Not specified | ACP-5862 is approximately half as potent as acalabrutinib for BTK inhibition and has a similar selectivity profile. | [18][19] |
Safety and Tolerability
This compound: As this compound has not progressed to extensive clinical trials, its safety profile in humans is not well-characterized. The preclinical finding of proteasome inhibition warrants further investigation into potential off-target toxicities.[10][11]
Acalabrutinib: Acalabrutinib is generally well-tolerated, with most adverse events being of grade 1 or 2 severity.[3][4] Common side effects include headache, diarrhea, and upper respiratory tract infection.[7] Due to its high selectivity, acalabrutinib is associated with a lower incidence of certain off-target adverse events compared to ibrutinib, such as atrial fibrillation and hypertension.[9][20]
Summary and Conclusion
This compound and acalabrutinib represent two distinct approaches to BTK inhibition. This compound is a highly selective, reversible inhibitor with demonstrated preclinical efficacy in inflammatory disease models and a unique off-target effect on the proteasome. Acalabrutinib is a clinically validated, highly selective, covalent BTK inhibitor with a favorable efficacy and safety profile in the treatment of B-cell malignancies.
The choice between a reversible and a covalent inhibitor, and the implications of their differing selectivity profiles, are key considerations in drug development. While acalabrutinib is an established therapeutic agent, the distinct mechanism of this compound may offer advantages in specific contexts or in overcoming resistance to covalent inhibitors. Further research, including clinical evaluation of this compound, is necessary to fully elucidate its therapeutic potential and to directly compare its clinical performance against covalent inhibitors like acalabrutinib.
Experimental Protocols
Detailed experimental protocols for the key assays mentioned can be found in the primary literature cited. For example, kinase inhibition assays are often performed using in vitro radiometric or fluorescence-based methods with purified recombinant kinases. Cell-based assays for proliferation typically involve stimulating primary cells or cell lines and measuring viability or DNA synthesis. In vivo efficacy is assessed in animal models of disease, with endpoints such as tumor burden, clinical scores of disease severity, and biomarker analysis. Pharmacokinetic studies involve administering the compound to animals or humans and measuring plasma concentrations over time using methods like liquid chromatography-tandem mass spectrometry.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acalabrutinib shows less off-target activity in mantle cell lymphoma | MDedge [mdedge.com]
- 7. Acalabrutinib and Its Therapeutic Potential in the Treatment of Chronic Lymphocytic Leukemia: A Short Review on Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acalabrutinib - Wikipedia [en.wikipedia.org]
- 9. ashpublications.org [ashpublications.org]
- 10. Inhibition of proteolytic and ATPase activities of the proteasome by the BTK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of proteolytic and ATPase activities of the proteasome by the BTK inhibitor this compound - Mendeley Data [data.mendeley.com]
- 12. drugs.com [drugs.com]
- 13. Acalabrutinib: MedlinePlus Drug Information [medlineplus.gov]
- 14. JNCCN 360 - CLL/MCL - Acalabrutinib [jnccn360.org]
- 15. ascopubs.org [ascopubs.org]
- 16. Assessing the pharmacokinetics of acalabrutinib in the treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bioequivalence and Relative Bioavailability Studies to Assess a New Acalabrutinib Formulation That Enables Coadministration With Proton‐Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Next Generation BTK Inhibitors in CLL: Evolving Challenges and New Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Improved characterization of the pharmacokinetics of acalabrutinib and its pharmacologically active metabolite, ACP‐5862, in patients with B‐cell malignancies and in healthy subjects using a population pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ajmc.com [ajmc.com]
Safety Operating Guide
Proper Disposal of CGI-1746: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of CGI-1746, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor used in laboratory research. Adherence to these procedures is critical for maintaining a safe laboratory environment, ensuring regulatory compliance, and protecting personnel and the environment. This guidance is intended for researchers, scientists, and drug development professionals.
Given that a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, the following procedures are based on established best practices for the disposal of potent, research-grade small molecule inhibitors and hazardous chemical waste.[1][2]
Summary of Key Disposal Principles
All waste containing this compound, including the pure compound, solutions, and contaminated laboratory materials, must be treated as hazardous chemical waste.[2] Under no circumstances should this material be disposed of down the drain or in regular trash.[3] The primary objective is to collect, segregate, and securely store the waste for pickup and disposal by a licensed hazardous waste management company or the institution's Environmental Health and Safety (EHS) department.[1][4]
Quantitative Data and Chemical Properties
Proper disposal procedures are informed by the chemical and physical properties of the substance. The following table summarizes key data for this compound.
| Parameter | Value | Source |
| Molecular Formula | C₃₄H₃₇N₅O₄ | |
| Molecular Weight | 579.7 g/mol | |
| Appearance | Solid | N/A |
| Solubility | Soluble to 5 mM in DMSO, Soluble to 20 mM in ethanol | |
| Storage | Store at -20°C |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound, from waste generation to final collection.
1. Personal Protective Equipment (PPE): Before handling this compound or its waste, ensure appropriate PPE is worn, including a lab coat, chemical-resistant gloves (butyl rubber is recommended for DMSO), and safety goggles.[5]
2. Waste Segregation and Collection: All waste streams containing this compound must be segregated at the point of generation.[6]
-
Solid Waste:
-
Liquid Waste:
-
Contaminated Labware:
-
Non-disposable items (e.g., glassware) that have come into contact with this compound should be decontaminated. A common procedure involves rinsing with a suitable solvent (such as ethanol) and then washing with soap and water. The solvent rinseate must be collected as hazardous liquid waste.[2]
-
Disposable labware should be disposed of as solid hazardous waste.[2]
-
-
Sharps:
-
Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous chemical waste.[7]
-
3. Container Labeling: All hazardous waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".[1]
-
The full chemical name: "this compound".[1]
-
The solvent(s) present (e.g., "DMSO solution").
-
An approximate concentration or quantity of this compound.
-
The date when waste was first added to the container (accumulation start date).[2]
4. Storage: Store all hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[8] This area should be away from general lab traffic and incompatible materials should be segregated to prevent accidental reactions.[6][8]
5. Disposal Request: Once a waste container is full (typically around 80-90% capacity to prevent spills), or as per your institution's guidelines, arrange for its collection.[4]
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup.[2]
-
Do not attempt to dispose of this waste through standard municipal or unregulated channels.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. risk.byu.edu [risk.byu.edu]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. danielshealth.com [danielshealth.com]
- 7. benchchem.com [benchchem.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Handling Protocols for CGI-1746
For Researchers, Scientists, and Drug Development Professionals
This document provides critical operational guidance for the safe handling, use, and disposal of CGI-1746, a potent and selective Bruton's tyrosine kinase (Btk) inhibitor. Given its classification as a potent, biologically active small molecule, a comprehensive understanding and strict adherence to the following safety protocols are imperative to ensure personnel safety and prevent environmental contamination.
Immediate Safety and Operational Plan
All personnel handling this compound must be thoroughly trained on the potential hazards and the required safety procedures. A designated area within the laboratory should be established for the handling of this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure risk. The required PPE varies depending on the specific laboratory activity being performed.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator. - Gloves: Double-gloving with nitrile gloves is required. Gloves must be changed immediately upon contamination. - Eye Protection: Chemical splash goggles that provide a complete seal around the eyes. - Lab Coat: A dedicated, non-absorbent, or disposable lab coat. - Ventilation: All weighing and aliquoting must be conducted in a certified chemical fume hood or a powder containment hood.[1] |
| Solution Preparation and Handling | - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles. A face shield should be worn in addition to goggles if there is a significant splash risk. - Lab Coat: Standard laboratory coat. - Ventilation: All work should be performed in a chemical fume hood.[1] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Biological Safety Cabinet: All cell culture manipulations must be performed in a Class II biological safety cabinet.[1] |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat. |
Emergency Procedures
In the event of an exposure or spill, the following procedures should be immediately initiated:
| Incident | Emergency Protocol |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Secure the area and prevent entry. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.[2]
| Waste Stream | Disposal Method |
| Unused/Expired this compound | Dispose of as hazardous chemical waste in its original or a clearly labeled, sealed container.[2] Do not discard in regular trash or down the drain. |
| Contaminated Labware (e.g., vials, pipette tips, gloves) | Place in a designated, sealed, and clearly labeled hazardous waste container.[2] |
| Solutions containing this compound | Collect in a sealed, properly labeled, and leak-proof hazardous waste container.[2][3] |
Decontamination: All non-disposable equipment that has come into contact with this compound should be decontaminated. A common and effective method is to wipe surfaces with 70% ethanol (B145695) followed by a suitable laboratory cleaning agent. All cleaning materials used in this process must also be disposed of as hazardous waste.[2]
Experimental Protocols
This compound is a potent inhibitor of Btk, a key kinase in B-cell and myeloid cell signaling pathways. The following are detailed methodologies for key experiments to assess the activity of this compound.
B-Cell Proliferation Assay
This assay measures the ability of this compound to inhibit the proliferation of B-cells stimulated with an anti-IgM antibody.[4]
Materials:
-
Purified B-cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
Anti-IgM antibody
-
This compound stock solution (in DMSO)
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., MTS or CellTiter-Glo®)
-
96-well flat-bottom culture plates
Procedure:
-
Seed purified B-cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well in 100 µL of complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound in complete medium. Add 50 µL of the diluted compound to the appropriate wells. Include a vehicle control (DMSO) at the same final concentration.
-
Add 50 µL of anti-IgM antibody to each well to a final concentration that induces sub-maximal proliferation (to be determined empirically, typically around 1-10 µg/mL).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
For [³H]-thymidine incorporation, add 1 µCi of [³H]-thymidine to each well 8-16 hours before harvesting.[5]
-
Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays, follow the manufacturer's instructions for the addition of the reagent and measurement of absorbance or luminescence.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound.
Macrophage Cytokine Production Assay
This protocol details the measurement of this compound's effect on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by macrophages stimulated with lipopolysaccharide (LPS).[6][7][8]
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or J774A.1) or primary macrophages
-
DMEM or RPMI-1640 medium with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound stock solution (in DMSO)
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)
-
24-well or 96-well culture plates
Procedure:
-
Seed macrophages in a culture plate at an appropriate density (e.g., 2.5 x 10⁵ cells/well for a 24-well plate) and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control.
-
Pre-incubate the cells with the compound for 1-2 hours.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.
-
Incubate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform ELISAs for the desired cytokines according to the manufacturer's protocol.[9][10]
-
Determine the concentration of each cytokine from the standard curve and calculate the inhibitory effect of this compound.
BTK Phosphorylation Inhibition Assay (Western Blot)
This assay assesses the ability of this compound to inhibit the autophosphorylation of Btk in a cellular context.[11]
Materials:
-
B-cell lymphoma cell line expressing Btk (e.g., Ramos)
-
Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Btk (Tyr223) and anti-total Btk
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Culture B-cell lymphoma cells to the desired density.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours). Include a vehicle control.
-
Stimulate the cells with an appropriate agonist (e.g., anti-IgM) for a short period (e.g., 5-15 minutes) to induce Btk phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE with equal amounts of protein per lane.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-Btk primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total Btk antibody to confirm equal protein loading.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Btk Signaling Pathway Inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Proliferative assays for B cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Detection of IL-4 by B-Cell Proliferation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrophage Inflammatory Assay [bio-protocol.org]
- 8. Macrophage Inflammatory Assay [en.bio-protocol.org]
- 9. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 10. Inflammation and Cytokine Storm ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
